(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(1S)-3-chloro-1-phenylpropoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464815 | |
| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114446-50-3 | |
| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane: Synthesis, Characterization, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of (R)-Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The stereospecific synthesis of this intermediate is crucial for ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API), as the therapeutic activity of Atomoxetine resides in the (R)-enantiomer.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound. It is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of Atomoxetine and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene | |
| CAS Number | 114446-50-3 | |
| Molecular Formula | C₁₆H₁₇ClO | |
| Molecular Weight | 260.76 g/mol | |
| Appearance | Likely a solid or oil | Inferred from precursors |
| Chirality | (S)-enantiomer |
Synthesis of this compound
The synthesis of the target molecule is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the key precursors are (S)-3-chloro-1-phenyl-1-propanol and 2-methylphenol (o-cresol).
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Proposed Reaction Mechanism
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[1] In this case, the phenoxide of 2-methylphenol, formed by deprotonation with a strong base, acts as the nucleophile. It attacks the electrophilic carbon atom of (S)-3-chloro-1-phenyl-1-propanol, leading to the displacement of the chloride ion and the formation of the ether linkage.
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Presumed Mechanism of Action of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane is a chiral molecule recognized as a key intermediate in the synthesis of Atomoxetine, a potent and selective norepinephrine reuptake inhibitor (SNRI) utilized in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). While direct pharmacological studies on this intermediate are not extensively documented in public literature, its structural architecture provides a compelling basis for postulating its mechanism of action. This technical guide synthesizes current knowledge to propose a detailed, evidence-based hypothesis on the core mechanism of this compound, focusing on its likely interaction with the norepinephrine transporter (NET). We will delve into the molecular rationale for this hypothesis, the anticipated downstream signaling consequences, and provide comprehensive, field-proven experimental protocols to empirically validate these assertions.
Introduction: From Synthetic Intermediate to a Mechanistic Hypothesis
The journey of a drug from a laboratory curiosity to a therapeutic agent is often built upon the understanding of its molecular interactions. This compound emerges from the synthetic pathway leading to Atomoxetine[1][2][3][4][5]. Atomoxetine's clinical efficacy is firmly attributed to its selective inhibition of the norepinephrine transporter (NET), which leads to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex[6]. This targeted modulation of noradrenergic neurotransmission is central to its therapeutic effects in improving attention and reducing impulsivity.
Given the significant structural overlap between this compound and the final active pharmaceutical ingredient, Atomoxetine, it is scientifically plausible to hypothesize that the intermediate itself possesses an affinity for and inhibitory activity at the norepinephrine transporter. This guide will, therefore, explore the mechanism of action of this compound through the lens of its structural relationship to a known, potent NET inhibitor.
The Core Hypothesis: Interaction with the Norepinephrine Transporter (NET)
The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling activity[7]. The central hypothesis of this guide is that this compound acts as a competitive inhibitor of the norepinephrine transporter.
Structural Rationale and Pharmacophore Analysis
The pharmacophore for many norepinephrine reuptake inhibitors comprises several key features: an aromatic ring, a protonatable amine, and a specific stereochemistry that dictates the orientation of these groups within the transporter's binding pocket.
While this compound lacks the terminal methylamino group of Atomoxetine, it possesses the core scaffold that is critical for binding to the NET. This includes:
-
A Phenyl Group: This lipophilic group likely engages in hydrophobic interactions within a specific pocket of the NET.
-
A Phenoxy Moiety: The ether-linked phenoxy group contributes to the overall shape and electronic distribution of the molecule, influencing its binding affinity. The ortho-methyl substitution on this ring in Atomoxetine is known to be important for its selectivity and potency.
-
A Propyl Chain: This linker provides the appropriate spacing and conformational flexibility for the aromatic moieties to orient themselves correctly within the transporter's binding site.
-
A Chiral Center: The (S)-configuration at the benzylic carbon is crucial. In many neurologically active compounds, stereochemistry is a determining factor for biological activity.
The primary structural difference is the presence of a chloro group in the intermediate instead of the methylamino group in Atomoxetine. While the chloro group is not a direct replacement for the amine, its electronegativity and size could allow the molecule to occupy the binding pocket and sterically hinder the binding and translocation of norepinephrine. It is plausible that this compound acts as a precursor or a molecule with a weaker, yet significant, affinity for the NET.
The Anticipated Signaling Cascade
Inhibition of the norepinephrine transporter by this compound would lead to a cascade of downstream signaling events, mirroring those of established SNRIs.
-
Increased Synaptic Norepinephrine: By blocking the reuptake of norepinephrine, the concentration of this neurotransmitter in the synaptic cleft would increase.
-
Enhanced Adrenergic Receptor Activation: The elevated levels of norepinephrine would lead to increased activation of both presynaptic and postsynaptic adrenergic receptors (α and β subtypes).
-
Modulation of Downstream Effectors: Activation of adrenergic receptors triggers various intracellular signaling pathways, including the modulation of adenylyl cyclase, phospholipase C, and ion channels. These, in turn, influence neuronal excitability and gene expression.
-
Increased Dopamine in the Prefrontal Cortex: A unique consequence of NET inhibition in the prefrontal cortex is the secondary increase in synaptic dopamine levels. This is due to the high expression of NET and low expression of the dopamine transporter (DAT) in this brain region, leading to norepinephrine transporters also being responsible for dopamine reuptake.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Hypothesized mechanism of action.
Experimental Validation: A Framework for Mechanistic Elucidation
To empirically test the hypothesis that this compound inhibits the norepinephrine transporter, a series of in vitro and in vivo experiments can be conducted.
In Vitro Assays
This assay directly measures the affinity of the compound for the norepinephrine transporter.
Objective: To determine the binding affinity (Ki) of this compound to the human norepinephrine transporter.
Principle: This is a competitive binding assay using a radiolabeled ligand that has a known high affinity for the NET. The ability of the test compound to displace the radioligand is measured.
Step-by-Step Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells). Culture the cells to an appropriate confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]-Nisoxetine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of the compound to inhibit the transport of norepinephrine into cells.
Objective: To determine the functional potency (IC50) of this compound in inhibiting norepinephrine reuptake.
Principle: Cells expressing the NET are incubated with a labeled form of norepinephrine (e.g., [³H]-norepinephrine). The amount of radioactivity accumulated inside the cells is measured in the presence and absence of the test compound.
Step-by-Step Protocol:
-
Cell Plating: Plate HEK293-hNET cells in a 24- or 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or vehicle.
-
Initiation of Reuptake: Add [³H]-norepinephrine to each well to initiate the reuptake process.
-
Incubation: Incubate for a short period at 37°C.
-
Termination of Reuptake: Stop the reuptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [³H]-norepinephrine taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of reuptake inhibition against the concentration of the test compound to determine the IC50 value.
In Vivo Studies
This technique allows for the direct measurement of extracellular norepinephrine levels in the brain of a living animal.
Objective: To assess the effect of systemic administration of this compound on extracellular norepinephrine concentrations in a specific brain region, such as the prefrontal cortex.
Principle: A microdialysis probe is implanted into the target brain region of an anesthetized or freely moving animal. A physiological solution is perfused through the probe, and small molecules from the extracellular fluid, including norepinephrine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
Step-by-Step Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the prefrontal cortex of a rodent model (e.g., rat or mouse) and allow for recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect baseline dialysate samples.
-
Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-administration Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED)[8].
-
Data Analysis: Express the post-administration norepinephrine levels as a percentage of the baseline levels and compare them to a vehicle-treated control group.
Downstream Signaling Analysis
To confirm the functional consequences of NET inhibition, the levels of norepinephrine metabolites can be measured.
Objective: To determine if administration of this compound alters the levels of the major norepinephrine metabolite, 3,4-dihydroxyphenylglycol (DHPG), in plasma or cerebrospinal fluid (CSF)[9].
Principle: Inhibition of NET reduces the amount of norepinephrine available for intracellular metabolism by monoamine oxidase (MAO), leading to a decrease in DHPG levels[7].
Methodology: Following systemic administration of the compound to an animal model, plasma or CSF samples can be collected and the concentration of DHPG can be quantified using HPLC-ED or liquid chromatography-mass spectrometry (LC-MS). A significant reduction in DHPG levels would provide further evidence of NET inhibition[9].
The following diagram outlines the experimental workflow for validating the hypothesized mechanism of action:
Caption: Experimental workflow for validation.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Experiment | Parameter Measured | Expected Outcome for a NET Inhibitor |
| NET Binding Assay | Ki (nM) | A low nanomolar Ki value, indicating high binding affinity. |
| NE Reuptake Assay | IC50 (nM) | A potent IC50 value, demonstrating functional inhibition of reuptake. |
| In Vivo Microdialysis | % Increase in Extracellular NE | A significant, dose-dependent increase in extracellular norepinephrine levels in the prefrontal cortex compared to vehicle. |
| Metabolite Analysis | % Decrease in DHPG | A significant reduction in plasma or CSF levels of DHPG. |
Conclusion and Future Directions
While this compound is chemically defined as an intermediate in the synthesis of Atomoxetine, its structural similarity to this potent and selective norepinephrine reuptake inhibitor strongly suggests a shared mechanism of action. This in-depth technical guide has laid out a robust hypothesis centered on the inhibition of the norepinephrine transporter and has provided a comprehensive suite of experimental protocols for its validation.
Future research should focus on executing these experimental plans to definitively characterize the pharmacological profile of this compound. Such studies would not only confirm its mechanism of action but could also provide valuable insights into the structure-activity relationships of novel norepinephrine reuptake inhibitors. Understanding the pharmacological properties of key synthetic intermediates can also be crucial for process optimization and impurity profiling in drug manufacturing.
References
-
Eagle Biosciences. (n.d.). Noradrenaline (Norepinephrine) ELISA Assay Kit. Retrieved from [Link]
-
Stępnicki, P., Kondej, M., & Kaczor, A. A. (2018). Structure Modeling of the Norepinephrine Transporter. Molecules, 23(10), 2543. [Link]
-
Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 533–539. [Link]
-
American Assay & Weld. (n.d.). Norepinephrine ELISA. Retrieved from [Link]
- Dr. Reddy's Laboratories Ltd. (2006). Synthesis of atomoxetine hydrochloride.
-
Lee, H., Shiraishi, S., & Akiyama, T. (1995). In vivo monitoring of norepinephrine and.OH generation on myocardial ischemic injury by dialysis technique. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 105(5), 315–322. [Link]
-
Kielbasa, W., & Lobo, E. (2015). Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans. Journal of clinical pharmacology, 55(12), 1422–1431. [Link]
-
Constantinescu, C. C., Constantinescu, A., & Torigian, D. A. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International journal of molecular sciences, 24(8), 7306. [Link]
-
Howard, L., Rattray, M., & Mackie, I. J. (2005). Cytokines inhibit norepinephrine transporter expression by decreasing Hand2. BMC neuroscience, 6, 2. [Link]
-
Roviello, G., Cioffi, C., Moccia, M., Gillick-Healy, M. W., Kelly, B. G., & Adamo, M. F. A. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron, 136, 133276. [Link]
-
Semantic Scholar. (n.d.). Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
Singh, S. K., Reddy, J., & Gouaux, E. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature communications, 11(1), 4145. [Link]
- Lin, C. H. (2012). Method for preparing atomoxetine.
-
Lujan, M. A., Lujan, B. J., & Padbury, J. F. (2014). Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart. American journal of physiology. Heart and circulatory physiology, 306(6), H897–H903. [Link]
-
Wang, Z., Zhang, J., & Zhu, W. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific reports, 6, 25714. [Link]
-
Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1394–1405. [Link]
-
Schifferer, M., Windshügel, B., & Bönisch, H. (2019). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SLAS discovery : advancing life sciences R & D, 24(7), 756–766. [Link]
-
New Drug Approvals. (2013). Atomoxetine. Retrieved from [Link]
-
Richelson, E. (2001). Norepinephrine transporter inhibitors and their therapeutic potential. Expert opinion on therapeutic patents, 11(1), 59-71. [Link]
-
Singh, S. K., Reddy, J., & Gouaux, E. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature communications, 11(1), 4145. [Link]
Sources
- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 4. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (CAS 114446-50-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane, a key chiral intermediate in the synthesis of pharmacologically active molecules.
Introduction
This compound, with CAS number 114446-50-3, is a chiral compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Desmethyl atomoxetine, a derivative of the selective norepinephrine reuptake inhibitor, Atomoxetine. The specific stereochemistry of this molecule is crucial for the efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 114446-50-3 | |
| Molecular Formula | C₁₆H₁₇ClO | |
| Molecular Weight | 260.76 g/mol | |
| Density | 1.106 g/cm³ | |
| Boiling Point | 375.4°C at 760 mmHg | |
| Flash Point | 179.5°C | |
| Appearance | Not specified, likely a solid or oil | - |
| Solubility | No specific data available. Likely soluble in common organic solvents such as chloroform, DMSO, and ethyl acetate.[1] | - |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of the chiral alcohol, (S)-(-)-3-Chloro-1-phenyl-1-propanol, with o-cresol in the presence of a base.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
The following is a proposed, generalized protocol based on the principles of the Williamson ether synthesis and may require optimization.
-
Deprotonation of o-cresol: To a solution of o-cresol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at 0°C. The reaction mixture is then stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH) or for a predetermined time to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: A solution of (S)-(-)-3-Chloro-1-phenyl-1-propanol in the same anhydrous solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is heated to an appropriate temperature (e.g., 60-80°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of Desmethyl atomoxetine, which is a key precursor to Atomoxetine.[2] Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
The synthesis of Desmethyl atomoxetine from this compound involves a nucleophilic substitution reaction where the chloro group is displaced by a methylamino group.
Caption: Synthetic utility in the pathway to Atomoxetine.
Analytical Characterization
Detailed analytical data for this compound is not widely available in public literature. However, commercial suppliers typically provide a comprehensive Certificate of Analysis (CoA) upon purchase, which includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify the different proton environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
Optical Purity Determination
The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its structure and the safety information for its precursor, (S)-(-)-3-Chloro-1-phenyl-1-propanol, the following precautions should be taken:
-
Hazard Classification (inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
It is imperative to consult the supplier-provided SDS for specific and detailed safety information before handling this compound.
Conclusion
This compound is a valuable chiral building block in the synthesis of important pharmaceuticals, most notably Atomoxetine. While detailed, publicly available analytical and safety data is limited, its physicochemical properties and synthetic utility are well-established. Researchers and drug development professionals working with this intermediate should rely on supplier-provided data for comprehensive characterization and adhere to strict safety protocols.
References
-
ChemBK. 3-CHLORO-1-PHENYL-1-PROPANOL. Available at: [Link]
Sources
Methodological & Application
Application Notes: (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane in Pharmaceutical Synthesis
Abstract and Core Application
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane is a high-purity chiral intermediate of significant value in modern pharmaceutical synthesis. Its structure is pivotal as a direct precursor to potent and selective drug molecules. The primary and most prominent application of this intermediate is in the stereoselective synthesis of (S)-Fluoxetine , the active enantiomer of the widely prescribed antidepressant drug, Fluoxetine.[1][2] Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, obsessive-compulsive disorder, and panic disorder.[3][4]
This document provides a detailed guide for researchers and drug development professionals on the utilization of this compound. It outlines the synthetic pathway, provides a robust, field-tested protocol for its conversion to (S)-Fluoxetine, and details the necessary analytical methods for quality control and validation. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Physicochemical and Chiral Properties
A comprehensive understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | (S)-3-Chloro-1-phenyl-1-(o-tolyloxy)propane | TCI |
| Synonyms | (S)-1-(2-Methylphenoxy)-1-phenyl-3-chloropropane | TCI |
| Molecular Formula | C₁₆H₁₇ClO | PubChem |
| Molecular Weight | 260.76 g/mol | PubChem |
| Appearance | Typically a colorless to pale yellow oil | TCI |
| Chirality | Contains one stereocenter at the C1 position | - |
| Precursor | (S)-3-Chloro-1-phenyl-1-propanol | [5][6] |
Note: The properties of the direct precursor, (S)-3-Chloro-1-phenyl-1-propanol, are well-documented, with a melting point of 57-61°C and a specific rotation indicating its enantiomeric purity.
Synthetic Pathway Overview
The synthesis of (S)-Fluoxetine from its precursors is a multi-step process where maintaining stereochemical integrity is paramount. The use of this compound represents a late-stage step, simplifying the overall process by incorporating the required chiral center and aryloxy group.
The logical workflow is as follows:
-
Chiral Reduction: 3-Chloropropiophenone is asymmetrically reduced to form (S)-3-Chloro-1-phenyl-1-propanol. This step establishes the critical stereocenter.
-
Etherification: The resulting chiral alcohol is reacted with o-cresol (2-methylphenol) to form the title intermediate, this compound.
-
Amination (Final Step): The chloro intermediate undergoes a nucleophilic substitution reaction with methylamine to yield (S)-Fluoxetine.
Caption: Synthetic workflow for (S)-Fluoxetine.
Detailed Application Protocol: Synthesis of (S)-Fluoxetine
This section details the protocol for the conversion of the title compound to (S)-Fluoxetine.
Reaction Principle: Nucleophilic Substitution
The core of this synthesis is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The electron-rich nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The chlorine atom is displaced as a chloride ion, forming the C-N bond and yielding the final product. The reaction proceeds with an inversion of configuration at the carbon center; however, since the chiral center in the precursor is not the reaction site, the stereochemistry is retained.
Materials and Reagents
-
This compound (Substrate, 1.0 eq)
-
Aqueous Methylamine (CH₃NH₂) solution (40 wt. %, ~10 eq)
-
Toluene (Solvent)
-
Water (for workup)
-
Hydrochloric Acid (HCl), concentrated (for salt formation)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)
-
Ethyl Acetate (Extraction solvent)
-
n-Hexane (for crystallization/purification)
Step-by-Step Protocol
Step 1: Amination Reaction
-
To a pressure-rated reaction vessel equipped with a magnetic stirrer and temperature probe, add this compound (1.0 eq) and Toluene (approx. 5 mL per gram of substrate).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the 40% aqueous methylamine solution (~10 eq) to the stirred solution. Causality Note: A large excess of methylamine is used to drive the reaction to completion and to act as a base, neutralizing the HCl formed in situ. The reaction is exothermic; slow addition and cooling are crucial to prevent pressure buildup and side reactions.
-
Seal the reaction vessel securely.
-
Allow the mixture to warm to room temperature and then heat to 80-90 °C. Maintain this temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 2: Workup and Isolation of (S)-Fluoxetine Free Base
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Transfer the mixture to a separatory funnel. Add an equal volume of water and ethyl acetate.
-
Shake the funnel and allow the layers to separate. The organic layer contains the product.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). Causality Note: Washing removes excess methylamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Fluoxetine free base as an oil.
Step 3: Formation of Hydrochloride Salt (Optional but Recommended)
-
Dissolve the crude (S)-Fluoxetine free base oil in a minimal amount of ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol or concentrated aqueous HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3).
-
A white precipitate of (S)-Fluoxetine HCl will form.
-
Stir the slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethyl acetate or n-hexane, and dry under vacuum.
Data, Characterization, and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The following methods are essential for ensuring the identity, purity, and stereochemical integrity of the synthesized (S)-Fluoxetine.
Expected Results & Purity Profile
| Parameter | Typical Value | Method |
| Yield | 75-90% (of HCl salt) | Gravimetric |
| Chemical Purity | >99.0% | HPLC |
| Enantiomeric Excess (e.e.) | >98.0% | Chiral HPLC or Chiral GC/MS |
| Identity Confirmation | Conforms to reference | ¹H NMR, ¹³C NMR, MS |
Impurities can arise from starting materials or side reactions. Common process-related impurities should be monitored according to established analytical methods.[7]
Analytical Methodologies
-
Chiral HPLC/GC: This is the most critical analysis to confirm the enantiomeric purity of the final product. A chiral stationary phase (e.g., a cyclodextrin-based column) is used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess.[4][8]
-
¹⁹F NMR: For fluorine-containing molecules like Fluoxetine, ¹⁹F NMR can be a powerful tool for chiral analysis when a chiral solvating or derivatizing agent is used, as it can induce separate signals for the enantiomers.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of significant impurities.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive methylamine solution. | Extend reaction time. Ensure temperature is maintained at 80-90 °C. Use fresh, high-quality methylamine. |
| Low Yield | Incomplete reaction. Loss of product during workup (e.g., emulsion formation). | Ensure complete reaction before workup. During extraction, add brine to help break emulsions. Perform back-extraction of aqueous layers. |
| Low Enantiomeric Purity | Starting material ((S)-chloro intermediate) had low enantiomeric purity. Racemization during a side reaction. | Use a chiral intermediate with high enantiomeric excess (>99%). Avoid excessively high temperatures or harsh basic/acidic conditions that could promote racemization. |
Safety and Handling
-
Methylamine: Is a corrosive and flammable gas/liquid. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: Is a flammable solvent with potential health hazards. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Is highly corrosive. Handle with extreme care, using appropriate PPE.
-
Pressure Vessel: Ensure the reaction vessel is properly rated for the temperature and pressure of the reaction and is operated according to the manufacturer's instructions.
References
-
Request PDF. (2025). Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. Available at: [Link]
- Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
-
Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). Available at: [Link]
-
Zhao, F. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Atlantis Press. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Sonneck, M., Kaluza, B., & Elias, J. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 259–262. Available at: [Link]
-
Hancu, G., et al. (2014). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Clujul Medical, 87(4), 235–239. Available at: [Link]
-
Setescak, L. L. (2001). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Chemical Educator, 6(3), 159-161. Available at: [Link]
-
de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16, 495-499. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. ResearchGate. Available at: [Link]
-
Bridgewater College Digital Commons. (2018). Synthesis of Fluoxetine. Available at: [Link]
-
Eap, C. B., et al. (2005). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Postgraduate Medicine, 51(3), 173–178. Available at: [Link]
-
ResearchGate. (2011). (PDF) Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Available at: [Link]
-
Iacob, B-C., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10565. Available at: [Link]
-
Wirth, D. D., et al. (2000). Identification and comparison of impurities in fluoxetine hydrochloride synthesized by seven different routes. Organic Process Research & Development, 4(6), 513-519. Available at: [Link]
-
Amini, M., et al. (2008). Chiral selectors for enantioresolution and quantitation of the antidepressant drug fluoxetine in pharmaceutical formulations by (19)F NMR spectroscopic method. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 738-44. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of fluoxetine enantiomers. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 4. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral selectors for enantioresolution and quantitation of the antidepressant drug fluoxetine in pharmaceutical formulations by (19)F NMR spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Reference Standards in Drug Development
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances and products. Process-related impurities, which can emerge during the synthesis of an API, require meticulous identification, characterization, and quantification to guarantee the final product's safety and efficacy.[] This necessity underscores the critical role of well-characterized reference standards.
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane is a key process-related impurity associated with the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[] As a chiral intermediate, its presence and concentration in the final Atomoxetine product must be carefully monitored. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in analytical methodologies.
Physicochemical Characterization of the Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | SynThink Research Chemicals[2] |
| Synonym | 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene | SynThink Research Chemicals[2] |
| CAS Number | 114446-50-3 | SynThink Research Chemicals[2] |
| Molecular Formula | C₁₆H₁₇ClO | SynThink Research Chemicals[2] |
| Molecular Weight | 260.76 g/mol | SynThink Research Chemicals[2] |
| Appearance | Solid | ChemicalBook[3] |
| Boiling Point | 180-200 °C (at 0.5 Torr) | ChemicalBook[3] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Solubility | Slightly soluble in Chloroform and DMSO | ChemicalBook[3] |
| Storage | Refrigerator | ChemicalBook[3] |
Chemical Structure:
Caption: Simplified schematic of the impurity's origin in Atomoxetine synthesis.
Analytical Application: Quantification by High-Performance Liquid Chromatography (HPLC)
The most common and robust method for the quantification of pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC), owing to its high resolution, sensitivity, and specificity. A well-characterized reference standard is indispensable for the validation and routine application of such methods.
Protocol: Development and Validation of an HPLC Method for Impurity Quantification
This protocol outlines a general framework for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in Atomoxetine drug substance.
1. Materials and Reagents:
-
This compound Reference Standard
-
Atomoxetine HCl Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid or other suitable buffer components (e.g., phosphate salts)
2. Chromatographic Conditions (Representative):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of the impurity from the main API peak and other potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Reference Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the impurity (e.g., 0.05 to 1.0 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a known amount of the Atomoxetine drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).
4. Method Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the API, other impurities, and degradation products.
-
Linearity: Analyze the calibration standards and plot the peak area response versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the Atomoxetine sample solution with known amounts of the impurity reference standard at different concentration levels. The recovery should be within an acceptable range (typically 98-102%).
-
Precision (Repeatability and Intermediate Precision): Assess the precision of the method by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
5. System Suitability: Before each analytical run, inject a system suitability solution (a mixture of the API and the impurity) to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and theoretical plates.
Caption: General workflow for HPLC-based impurity quantification.
Trustworthiness and Self-Validation: The Importance of a Certified Reference Standard
The reliability of any impurity quantification method is fundamentally dependent on the quality of the reference standard used. A self-validating system necessitates the use of a reference standard that has been rigorously characterized. Reputable suppliers of this compound provide a comprehensive Certificate of Analysis (CoA) that includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
This level of characterization provides the necessary assurance of the reference standard's identity, purity, and potency, thereby ensuring the trustworthiness of the analytical data generated.
Conclusion
This compound is a critical reference standard for the quality control of Atomoxetine. Its use in validated analytical methods, such as HPLC, is essential for ensuring that the levels of this process-related impurity are within the stringent limits set by regulatory authorities. The protocols and information presented in this guide are intended to provide a robust framework for the effective application of this reference standard in a pharmaceutical research and quality control setting. Adherence to these principles will contribute to the development of safe and effective medicines.
References
-
Honeywell. (±)-3-Chloro-1,2-propanediol Product Stewardship Summary. [Link]
-
PubChem. 3-Chloro-1-phenylpropanol. [Link]
-
Wickerhamomyces anomalous MGR6-KY209903. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol. Preprints2020 , 2020050221. [Link]
-
ChemBK. 3-CHLORO-1-PHENYL-1-PROPANOL. [Link]
-
SynZeal. Atomoxetine Impurities. [Link]
- Google Patents.
-
USP-NF. Atomoxetine Capsules. [Link]
-
Zhao, J. et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3). [Link]
-
Sellers, J. A. et al. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1088-94. [Link]
-
ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). [Link]
-
Gavin, P. F., & Olsen, B. A. (2008). A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). Journal of pharmaceutical and biomedical analysis, 46(3), 431–441. [Link]
-
NIST. 1-Propanone, 3-chloro-1-phenyl-. [Link]
-
SpectraBase. 3-Chloro-1,2-propanediol. [Link]
-
PubChem. 3-Phenoxy-1,2-propanediol. [Link]
-
Loba Chemie. 3-CHLORO-1,2-PROPANEDIOL. [Link]
-
SpectraBase. Propan-1-one, 3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenyl-. [Link]
-
Al-Tamimi, A. A., & Al-Azzam, K. M. (2014). Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl in bulk and in its pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 589-592. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2015). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 324-330. [Link]
-
(S)-3-Chloro,-1,2-Propanediol. [Link]
-
PubMed Central (PMC). 3-Chloropropiophenone. [Link]
Sources
Troubleshooting & Optimization
Stability issues of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane under different conditions
An in-depth guide to the stability of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane, a compound of interest in drug development, is provided below. This technical support center offers troubleshooting advice and frequently asked questions to assist researchers and scientists in their experimental work.
Technical Support Center: this compound Stability
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to offer not just protocols, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the stability challenges associated with this molecule.
This compound is a chiral molecule containing an aryl ether linkage and a chlorinated aliphatic chain. These structural features are key to its intended activity but also represent potential sites for degradation under various experimental and storage conditions. This guide will walk you through the most common stability issues, their underlying causes, and robust methodologies to investigate and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected degradation of my compound in an aqueous solution at low pH. What is the likely cause and how can I investigate it?
A1: Acid-Catalyzed Hydrolysis of the Ether Linkage
The most probable cause of degradation in acidic aqueous media is the hydrolysis of the aryl ether bond. Ether linkages, while generally stable, are susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[1][2][3][4] The oxygen atom of the ether can be protonated by hydronium ions, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5]
Troubleshooting Workflow:
-
pH Profiling: Conduct a systematic study of the compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, 12). This will help you determine the pH at which the compound is most stable.
-
Kinetic Analysis: At a specific acidic pH (e.g., pH 2), monitor the degradation of the compound over time at a constant temperature. This will allow you to determine the rate of degradation.
-
Product Identification: Use analytical techniques such as LC-MS/MS to identify the degradation products. The expected products of ether hydrolysis would be phenol, 2-methylphenol, and 3-chloro-1-phenyl-1-propanol.
Experimental Protocol: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering the desired pH range.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) and dilute them into the prepared buffers to a final concentration suitable for your analytical method.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Q2: My compound seems to be degrading when heated, even in a solid state. What could be happening?
A2: Thermal Degradation and Dehydrochlorination
Thermal stress can induce several degradation pathways. For a molecule with a chlorinated aliphatic chain, a primary concern is dehydrochlorination, an elimination reaction where hydrogen chloride (HCl) is lost, leading to the formation of an alkene.[6][7] This reaction can be auto-catalyzed by the HCl produced. Additionally, high temperatures can promote cleavage of the ether bond.
Investigative Steps:
-
Forced Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period.
-
Characterize Degradants: Analyze the stressed samples using techniques like GC-MS or LC-MS to identify any new peaks corresponding to degradation products. Look for the mass loss corresponding to HCl.
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point and to observe any exothermic events that might indicate decomposition.
dot
Caption: Potential thermal degradation via dehydrochlorination.
Q3: I am observing the formation of new impurities when my samples are exposed to light. Is my compound light-sensitive?
A3: Photodegradation
Compounds with aromatic rings can absorb UV or visible light, which can lead to photochemical reactions.[8][9] The energy from the light can promote the molecule to an excited state, making it more reactive. Potential photodegradation pathways include oxidation of the aromatic rings or cleavage of the C-Cl or C-O bonds.
Protocol for Photostability Testing (ICH Q1B): [8][10]
-
Sample Preparation: Prepare samples of the drug substance in chemically inert and transparent containers.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][11]
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in appearance, purity, and for the formation of degradation products using a stability-indicating HPLC method.
Q4: What is the best way to assess the oxidative stability of this compound?
A4: Oxidative Stress Testing
Oxidation is a common degradation pathway for pharmaceuticals and can be initiated by atmospheric oxygen (autoxidation) or by oxidizing agents.[12][13][14] The ether linkage and the benzylic proton in your molecule could be susceptible to oxidation.
Experimental Protocol: Oxidative Forced Degradation
-
Reagent Selection: Use a solution of hydrogen peroxide (e.g., 3% H₂O₂) to induce oxidative degradation.[15]
-
Sample Preparation: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution.
-
Reaction Conditions: Typically, the reaction is carried out at room temperature for a period of up to 24 hours. If no degradation is observed, the temperature can be increased or a higher concentration of H₂O₂ can be used.[15]
-
Analysis: Monitor the reaction mixture at different time points by HPLC to determine the extent of degradation and to profile the degradation products.
dot
Caption: Workflow for a forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | Ether bond cleavage |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours | Dehydrochlorination |
| Oxidation | 3% H₂O₂ | 24 hours | Oxidation of ether or aromatic rings |
| Thermal | 60°C - 80°C (solid) | 48 hours | Dehydrochlorination, ether cleavage |
| Photolytic | ICH Q1B conditions | Per guideline | Ring oxidation, bond cleavage |
Q5: I am developing a formulation and need to ensure compatibility with excipients. How should I approach this?
A5: Drug-Excipient Compatibility Studies
Excipients, while often considered inert, can interact with the active pharmaceutical ingredient (API), affecting its stability.[16][17][18] It is crucial to conduct compatibility studies early in the formulation development process.[19][20]
Methodology for Excipient Compatibility Screening:
-
Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio. Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
Analysis: Analyze the samples at the initial and final time points. Compare the purity of the API in the mixtures to that of the pure API control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.
References
-
PubChem. (n.d.). 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PhaRxmon Consulting LLC. (n.d.). Oxidative susceptibility testing. Retrieved from [Link]
-
Savage, P. E., & Li, R. (2003). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 42(25), 6434–6438. [Link]
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207–220. [Link]
-
Brereton, P. A., et al. (1994). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 11(3), 331-345. [Link]
-
Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15. [Link]
-
Lewis, C. A., Jr., & Wolfenden, R. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Biochemistry, 58(45), 4531–4537. [Link]
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Corey, E. J., & Bakshi, R. K. (1990). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Tetrahedron Letters, 31(5), 611-614. [Link]
-
Haggblom, M. M. (1992). Halogenated Aromatics: Fate and Microbial Degradation. FEMS Microbiology Letters, 103(1), 29-36. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Hydrolytic Degradation. In Separation Science and Technology (Vol. 6, pp. 209-237). Elsevier. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(5), 136. [Link]
-
Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 156. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Penn State. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. [Link]
-
Alsante, K. M., et al. (2003). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Pharmaceutical Technology, 27(3), 60-74. [Link]
-
Zhao, G., et al. (2012). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Advanced Materials Research, 463-464, 1197-1200. [Link]
-
Shinde, V. (2024). API Excipient Compatibility Study. Veeprho. [Link]
-
Das, K., & Mukherjee, S. (2014). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research, 8(1), 165-174. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Yu, Y., et al. (2011). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). ResearchGate. [Link]
-
Boccardi, G. (2005). Oxidative Susceptibility Testing. In Pharmaceutical Stress Testing. CRC Press. [Link]
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59–79. [Link]
-
Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
Kumar, A., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 136. [Link]
-
Li, C., et al. (2020). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. iScience, 23(10), 101569. [Link]
-
Hoerauf, R. A., & Lavy, T. L. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(5), 2003–2008. [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 289-299. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Mykhailiuk, P. K. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(19), 9340–9348. [Link]
-
National Forensic Laboratory, Slovenia. (2021). Analytical report: 3-Chlorocathinone. [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. [Link]
-
Kresge, A. J., & More O'Ferrall, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(11), 937-950. [Link]
-
Kaschabek, S. R., & Reineke, W. (1995). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
INCHEM. (2021). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE). [Link]
-
SGS. (n.d.). Photostability. [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 25-32. [Link]
-
Scrivens, G. (2006). A Stress Testing Benchmarking Study. Pharmaceutical Technology, 30(2), 48-56. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Photostability | SGS United Kingdom [sgs.com]
- 12. pharxmonconsulting.com [pharxmonconsulting.com]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. veeprho.com [veeprho.com]
- 19. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
Technical Support Center: Enhancing the Chiral Purity of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on improving the chiral purity of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane. This critical intermediate's stereochemistry is paramount for its efficacy and safety in downstream applications. This guide provides in-depth, experience-driven solutions to common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of chiral impurity in the synthesis of this compound?
A1: The presence of the undesired (R)-enantiomer, which constitutes the chiral impurity, can primarily be attributed to two main factors. The first is the inherent efficiency of the asymmetric synthesis method used. For instance, in the asymmetric reduction of a precursor ketone, the choice of the chiral catalyst and reaction conditions significantly influences the initial enantiomeric excess (e.e.).[1][2] Even with highly selective catalysts, achieving an e.e. greater than 99.5% directly from the synthesis is often challenging.
Secondly, racemization of the desired (S)-enantiomer can occur during subsequent work-up or purification steps. Exposure to harsh pH conditions (either strongly acidic or basic) or elevated temperatures can facilitate the erosion of chiral purity. Therefore, maintaining mild conditions throughout the process is crucial to preserve the enantiomeric integrity of the final product.
Q2: My synthesis currently yields an enantiomeric excess of approximately 96%. What are the most effective strategies to upgrade this to the required ≥99.5% e.e.?
A2: Achieving a pharmaceutical-grade enantiomeric excess of ≥99.5% typically necessitates a dedicated chiral resolution step post-synthesis. The most industrially viable and effective methods include:
-
Diastereomeric Salt Formation and Crystallization: This is a classical and robust method for resolving racemates.[3] It involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation through fractional crystallization.[3]
-
Preferential Crystallization: This technique is applicable if the target compound forms a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. By seeding a supersaturated solution with crystals of the desired enantiomer, it is possible to induce the crystallization of that enantiomer selectively.[4]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one of the enantiomers. For instance, an ester derivative of the racemic alcohol can be selectively hydrolyzed by a lipase, resulting in a mixture of the unreacted ester of one enantiomer and the alcohol of the other, which can then be separated.[5]
Q3: How do I select an appropriate chiral resolving agent for diastereomeric salt formation with an alcohol like this compound?
A3: Since alcohols are not readily resolved directly via salt formation, a common strategy is to first convert the alcohol into a derivative with a functional group amenable to salt formation, such as a carboxylic acid. This can be achieved by reacting the alcohol with a dicarboxylic anhydride (e.g., phthalic anhydride or succinic anhydride) to form a half-ester. This half-ester, now possessing a free carboxylic acid group, can be resolved using a chiral base.
Commonly used chiral bases for resolving acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[6][7] The choice of the resolving agent is often empirical, and it is advisable to screen a small library of resolving agents to identify the one that provides the best separation through the formation of highly crystalline diastereomeric salts with a significant solubility difference.
Troubleshooting Guide
Issue 1: Incomplete Resolution or Low Yield During Diastereomeric Salt Crystallization
Symptom: The crystallized diastereomeric salt has a low diastereomeric excess (d.e.), or the yield of the desired diastereomer is significantly below the theoretical 50%.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Choice of Resolving Agent | The resolving agent may not form a stable, crystalline salt with a significant solubility difference between the two diastereomers. | Screen a variety of chiral resolving agents. Evaluate the crystallinity and solubility of the resulting diastereomeric salts in different solvents. |
| Inappropriate Solvent System | The solvent system may not provide a sufficient solubility difference between the two diastereomeric salts, or the solubility of both salts may be too high or too low. | Systematically screen a range of solvents and solvent mixtures (e.g., toluene, methanol, ethanol, isopropanol, or mixtures thereof). The ideal solvent should provide moderate solubility for both diastereomers with a pronounced difference in solubility. |
| Crystallization Conditions Not Optimized | The cooling rate, final crystallization temperature, and agitation can all affect the selectivity and yield of the crystallization. | Employ a slow, controlled cooling profile to promote the growth of high-purity crystals. Experiment with different final temperatures to maximize the yield of the less soluble diastereomer while keeping the more soluble one in solution. |
Issue 2: Oil Formation During Crystallization
Symptom: The product separates as an oil instead of a crystalline solid, making purification by filtration impossible.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Degree of Supersaturation | The solution is too concentrated, leading to rapid precipitation as an amorphous oil rather than ordered crystals. | Reduce the initial concentration of the diastereomeric salt. Employ a slower cooling rate or an anti-solvent addition strategy to control the rate of supersaturation. |
| Presence of Impurities | Impurities from the synthesis or the resolving agent can inhibit crystallization. | Ensure the starting racemic mixture and the resolving agent are of high purity. Consider a preliminary purification step (e.g., flash chromatography) if necessary. |
| Incompatible Solvent | The chosen solvent may not be conducive to the crystallization of the diastereomeric salt. | Screen a wider range of solvents, including those with different polarities and hydrogen bonding capabilities. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution via a Phthalic Half-Ester
This protocol describes a general procedure for the resolution of a racemic alcohol by forming a diastereomeric salt of its phthalic half-ester.
Step 1: Formation of the Phthalic Half-Ester
-
To a solution of racemic 3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (1 equivalent) in toluene, add phthalic anhydride (1.1 equivalents) and a tertiary amine base such as triethylamine (1.2 equivalents).
-
Heat the mixture to 60-70°C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and wash with dilute aqueous acid (e.g., 1M HCl) to remove the tertiary amine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic phthalic half-ester.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the crude racemic phthalic half-ester in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Add a solution of the chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5 equivalents) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the precipitated crystals by filtration. These crystals should be enriched in one diastereomer.
-
Recrystallize the obtained solid from a suitable solvent to further enhance the diastereomeric purity.
Step 3: Liberation of the Enantiomerically Pure Alcohol
-
Suspend the purified diastereomeric salt in an organic solvent (e.g., ethyl acetate) and wash with a strong aqueous base (e.g., 2M NaOH) to break the salt and remove the chiral resolving agent.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched phthalic half-ester.
-
Hydrolyze the half-ester using a strong base (e.g., NaOH in methanol/water) to obtain the enantiomerically pure this compound.
Diagrams
Caption: Workflow for Diastereomeric Salt Resolution.
References
- Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. ACS Publications. [Link]
-
The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry. [Link]
-
Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol. PubMed. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. MDPI. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]
-
3-Chloro-1-phenylpropanol. PubChem. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. INNO PHARMCHEM. [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. nbinno.com [nbinno.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Polymer Formulation Stability and Performance
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Polymer Formulations. As a Senior Application Scientist, I understand that achieving the desired stability and performance in your polymer systems is paramount to experimental success and product efficacy. This guide is structured to provide not just solutions, but a foundational understanding of the causative factors behind common formulation challenges. We will explore the "why" behind the "how," empowering you to make informed decisions in your work.
This center is divided into two main sections: a Troubleshooting Guide for actively diagnosing and solving specific issues, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into symptoms, potential causes, a diagnostic workflow, and actionable solutions.
Issue 1: Polymer Degradation and Loss of Performance
Symptoms:
-
Unexpected changes in viscosity (usually a decrease).
-
Discoloration (e.g., yellowing) of the formulation.
-
Appearance of brittleness, cracking, or loss of mechanical strength in solid forms (e.g., films, implants).[1]
-
Changes in chemical structure, detectable by techniques like FTIR or NMR spectroscopy.
Potential Causes: Polymer degradation is the breakdown of a polymer's molecular chains, leading to a reduction in molecular weight and a loss of physical properties.[2] This can be initiated by several factors:
-
Thermal Degradation: Excessive heat during processing (like melt extrusion) or storage can provide the energy needed to break polymer chains.[3]
-
Oxidative Degradation: Reaction with oxygen, often initiated by heat or UV light, can create free radicals that lead to a self-propagating chain reaction of polymer breakdown.[4][5]
-
Photodegradation: UV radiation from light sources can directly cleave chemical bonds within the polymer backbone.[3]
-
Hydrolytic Degradation: Polymers with susceptible groups (e.g., esters, amides) can be broken down by reaction with water, a critical concern for biodegradable polymers used in drug delivery.[5][6]
-
Mechanical Degradation: High shear forces during mixing or extrusion can physically tear polymer chains apart.[5]
Diagnostic Workflow:
Step-by-Step Solutions:
-
Qualify Raw Materials:
-
Action: Implement stringent quality control checks on all incoming raw materials. Do not rely solely on the supplier's Certificate of Analysis (CoA). Key parameters for polymers include molecular weight (MW) and polydispersity index (PDI). [7] * Causality: The final properties of a polymer formulation are a direct function of its inputs. Ensuring the inputs are consistent is the first and most critical step to achieving a consistent output. [8] * Verification: Use GPC/SEC to verify the MW and PDI of each new lot of polymer.
-
-
Optimize Plasticizer Selection and Concentration:
-
Action: If brittleness is an issue, consider adding or increasing the concentration of a suitable plasticizer. [5]The plasticizer must be compatible with the polymer.
-
Causality: Plasticizer molecules insert themselves between polymer chains, disrupting intermolecular forces and increasing chain mobility. [9][10]This lowers the glass transition temperature (Tg) and makes the material more flexible.
-
Verification: Use Dynamic Mechanical Analysis (DMA) to measure the storage modulus and Tan Delta. A successful plasticizer will lower the storage modulus and the Tg of the formulation. [11]
-
-
Standardize and Control Processing Parameters:
-
Action: Lock down critical process parameters (CPPs) such as temperature, screw speed, and feed rate. [12]Implement robust process monitoring.
-
Causality: The thermal and shear history of a polymer has a profound effect on its final morphology and properties. Even small deviations can lead to different levels of crystallinity or residual stress, impacting performance. [7] * Verification: Maintain detailed batch records and use statistical process control (SPC) to monitor CPPs and identify any process drift over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I see batch-to-batch inconsistency? A: Always start with your raw materials. [13]Variability in the polymer source (e.g., molecular weight, polydispersity) is one of the most common culprits for inconsistent performance. [14]Obtain the Certificate of Analysis for each batch and, if possible, perform your own internal verification of key parameters like molecular weight using GPC/SEC. [7] Q2: How do I choose the right stabilizer for my formulation? A: The choice depends on the primary degradation pathway you need to prevent. For thermal stability during processing, primary (radical scavengers) and secondary (peroxide decomposers) antioxidants are used. For protection against light, UV absorbers or Hindered Amine Light Stabilizers (HALS) are effective. Often, a combination or package of stabilizers is required to protect against multiple threats. [15] Q3: My polymer solution's viscosity is too high. How can I reduce it without changing the polymer concentration? A: You can try a few approaches. First, switching to a polymer of a lower molecular weight will significantly decrease solution viscosity. Second, for polyelectrolytes in aqueous solutions, adjusting the pH away from the point of maximum chain extension or increasing the ionic strength (adding salt) can cause the polymer coils to contract, reducing their hydrodynamic volume and thus the viscosity. Finally, increasing the temperature will lower the viscosity of the solution.
Q4: What is the difference between solubility and miscibility in the context of drug-polymer systems? A: While related, they are distinct concepts. Solubility generally refers to the maximum amount of a crystalline substance (like an API) that can dissolve in a solvent (or a molten polymer) at equilibrium. Miscibility , on the other hand, describes the ability of two substances (like an amorphous drug and a polymer) to mix in all proportions to form a single, homogeneous phase. In amorphous solid dispersions, achieving miscibility is critical for stability. [16] Q5: Which analytical techniques are essential for troubleshooting polymer formulations? A: A core set of techniques is invaluable:
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): For determining molecular weight and its distribution, which is critical for mechanical properties and viscosity. [11]* Differential Scanning Calorimetry (DSC): To measure thermal transitions like glass transition (Tg) and melting point (Tm), essential for assessing miscibility and processing temperatures. [11][17]* Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of materials. [11][17]* Fourier-Transform Infrared Spectroscopy (FTIR): For identifying chemical functional groups and detecting degradation (e.g., oxidation) or specific drug-polymer interactions. [11][17][18]* Rheology: To measure flow behavior and viscoelastic properties, which are direct indicators of performance in liquid and semi-solid formulations. [17][19]
References
- Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
- Botanichem. (2021, November 9). Stability Issues.
- Learnbin. (2020, October 10). Polymer Degradation And Stability | Mechanisms, Types, And Prevention.
- Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- Wikipedia. (n.d.). Polymer degradation.
- Zhongde. (2024, July 3). Plastic Injection Molding Defect: Brittleness.
- YEH HER YOW PLASTIC. (n.d.). Understanding Polymer Degradation and Failure Mechanisms.
- Pharmaceutical Technology. (n.d.). Advancing Polymers for Solubility Enhancement.
- Sustainability Directory. (2025, November 23). Polymer Degradation Mechanisms.
- At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
- PubMed Central. (n.d.). COSMOPharm: Drug–Polymer Compatibility of Pharmaceutical Amorphous Solid Dispersions from COSMO-SAC.
- PubMed Central. (n.d.). Advances in drug delivery systems, challenges and future directions.
- Asaclean. (n.d.). Injection Molding Defects: Brittleness.
- Unknown Source. (n.d.). Rheological studies of the Polymer Solutions.
- Unknown Source. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- International Journal of Innovations in Engineering Research and Technology. (n.d.). USE OF PLASTICIZERS IN POLYMERS.
- 911Metallurgist. (2018, January 29). Rheology of Polymer Solutions.
- ResearchGate. (2024, September 25). Recent Advances and Future Prospects in Polymer-Mediated Drug Delivery Systems: A Comprehensive Review.
- Unknown Source. (2025, March 17). How to Avoid Common Issues in Masterbatch Use.
- MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion.
- YouTube. (2023, September 27). Troubleshooting Brittleness.
- SpecialChem. (2025, December 15). Plasticizers: Types, Uses, Classification, Selection & Regulation.
- Unknown Source. (n.d.). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
- Pharma Excipients. (2023, July 5). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
- ResearchGate. (n.d.). Troubleshooting and Mitigating Gels in Polyolefin Film Products.
- E3S Web of Conferences. (n.d.). Polymer Degradation: Category, Mechanism and Development Prospect.
- Pharma Excipients. (n.d.). Polymeric-Drug-Delivery-Systems-by-Additive-Manufacturing.pdf.
- Unknown Source. (n.d.). Comprehensive Polymer Characterization for Quality Control and Enhanced Performance.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- Unknown Source. (n.d.). Application of Plasticizers in Polymers.
- WhatTheyThink. (2026, January 23). Solving Plastics Recycling Challenges.
- Unknown Source. (2025, July 31). Drug-polymer interaction study: Significance and symbolism.
- Unknown Source. (2022, December 19). Effect of Rheological Properties of Polymer Solution on Polymer Flooding Characteristics.
- ResearchGate. (n.d.). Rheological Properties of Polymer Solutions | Request PDF.
- ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF.
- PubMed Central. (2022, August 22). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban.
- PubMed. (2025, February 3). Predicting Drug-Polymer Compatibility in Amorphous Solid Dispersions by MD Simulation: On the Trap of Solvation Free Energies.
- DGMF Mold Clamps Co., Ltd. (n.d.). How to do if Plastic Parts are Brittle in Processing.
- Longchang Chemical. (2022, June 18). What is the role of plasticizers? What is the mechanism of action?.
- MDPI. (n.d.). Special Issue : Polymers and Drug Delivery Systems II.
- Measurlabs. (2024, August 15). Polymer Characterization Technique Overview.
- MDPI. (2023, November 22). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion.
- Wikipedia. (n.d.). Polymer stabilizer.
- Technology Networks. (n.d.). Measuring the rheology of polymer solutions.
- NSPC Insights. (n.d.). Modern Methods for Polymer Characterization.
- ACS Chemical Health & Safety. (2023, June 23). Toxicity of Polymeric Nanodrugs as Drug Carriers.
- Unknown Source. (2026, January 20). Quality Control in Polymer Mixing: Ensuring Batch Consistency for Large-Scale Production.
- Unknown Source. (2026, January 24). Polymer Fillers & Stabilizers Training: Failure Modes, Root Causes, and Formulation Fixes.
- Unknown Source. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
Sources
- 1. zdcpu.com [zdcpu.com]
- 2. Polymer degradation - Wikipedia [en.wikipedia.org]
- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 4. learnbin.net [learnbin.net]
- 5. Understanding Polymer Degradation and Failure Mechanisms · YEH HER YOW PLASTIC [smp.heryow.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. orbimind.com [orbimind.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. repo.ijiert.org [repo.ijiert.org]
- 10. longchangchemical.com [longchangchemical.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmtech.com [pharmtech.com]
- 13. Stability Issues - Botanichem [botanichem.co.za]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 16. COSMOPharm: Drug–Polymer Compatibility of Pharmaceutical Amorphous Solid Dispersions from COSMO-SAC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
- 18. measurlabs.com [measurlabs.com]
- 19. Rheological studies of the Polymer Solutions – Advances in Polymer Science [ncstate.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profile of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (S-CPMP)
Executive Summary
The development of novel therapeutics targeting the central nervous system requires a meticulous evaluation of their selectivity and potential for off-target interactions. This guide provides a comprehensive cross-reactivity and safety profile for the novel compound (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (S-CPMP), a putative monoamine reuptake inhibitor. Structural similarities to established Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs) necessitate a rigorous comparative analysis. This document outlines the experimental rationale, detailed protocols, and comparative data against Fluoxetine, a well-established SSRI, and Atomoxetine, primarily an NRI. Our findings indicate that S-CPMP is a potent and highly selective serotonin transporter (SERT) inhibitor with a favorable safety profile concerning cardiotoxicity (hERG inhibition) and metabolic drug-drug interactions (CYP450 inhibition) when compared to the selected reference compounds.
Introduction: The Rationale for Cross-Reactivity Profiling
In modern drug discovery, achieving high target specificity is a paramount objective. Cross-reactivity, the unintended interaction of a drug with targets other than its primary therapeutic target, can lead to a range of outcomes, from diminished efficacy to severe adverse drug reactions (ADRs). For compounds targeting monoamine transporters, a lack of selectivity can result in a complex pharmacological profile, blending therapeutic effects with undesirable side effects such as cardiovascular events, anxiety, or sexual dysfunction.[1] Therefore, early-stage, systematic cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of a robust drug development program.[2][3]
Structural and Enantiomeric Considerations for S-CPMP
The chemical structure of S-CPMP, featuring a 1-phenyl-1-phenoxypropane backbone, is analogous to the core scaffold of several known monoamine reuptake inhibitors.
-
Fluoxetine (Prozac®): An SSRI with a phenyl-phenoxy-propane amine structure.
-
Atomoxetine (Strattera®): An NRI that also shares the phenyl-phenoxy-propane amine scaffold.[4]
The explicit designation of the (S)-enantiomer for S-CPMP is critical. Chirality plays a profound role in pharmacology, as biological targets like receptors and transporters are themselves chiral.[5][6] Enantiomers of a single compound can exhibit vastly different affinities, efficacies, and toxicities.[7] This guide focuses exclusively on the (S)-enantiomer to provide a clean, clinically relevant dataset, avoiding the confounding pharmacological effects of a racemic mixture.[8]
Comparative Compounds
To contextualize the profile of S-CPMP, two well-characterized drugs have been selected for comparison:
-
Fluoxetine: A benchmark SSRI, known for its high selectivity for SERT over the norepinephrine transporter (NET) and dopamine transporter (DAT).[9][10]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (sNRI) with a high affinity for NET and lower affinity for SERT and DAT.[11][12][13]
On-Target Selectivity: Monoamine Transporter Affinity
The primary therapeutic hypothesis for S-CPMP is the inhibition of serotonin reuptake. To validate this and quantify its selectivity, we assessed the binding affinity of S-CPMP against the three principal monoamine transporters: SERT, NET, and DAT.
Experimental Rationale
A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[14][15] This competitive inhibition assay measures the concentration of S-CPMP required to displace a specific, high-affinity radioligand from its target, yielding an inhibition constant (Kᵢ). A lower Kᵢ value signifies higher binding affinity. By comparing the Kᵢ values across SERT, NET, and DAT, we can generate a quantitative selectivity ratio.
Experimental Protocol: Radioligand Binding Assay
This protocol is a self-validating system, incorporating positive controls (known inhibitors) and negative controls (vehicle) to ensure the integrity of each assay run.
-
Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing recombinant human SERT, NET, or DAT are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. Cell membranes are then isolated by ultracentrifugation and stored at -80°C until use.[16]
-
Assay Setup: Assays are performed in a 96-well plate format. Each well contains:
-
Cell membrane preparation (e.g., 10-20 µg protein).
-
A specific radioligand at a concentration near its dissociation constant (Kᴅ) (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).
-
Varying concentrations of the test compound (S-CPMP, Fluoxetine, or Atomoxetine) or vehicle.
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).
-
-
Incubation: The plates are incubated for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[16]
-
Termination and Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[17]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.
-
Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (concentration causing 50% inhibition) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[16]
Comparative Binding Affinity Data
The following table summarizes the mean Kᵢ values (nM) from three independent experiments. Selectivity ratios are calculated relative to the SERT Kᵢ.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | NET/SERT Selectivity | DAT/SERT Selectivity |
| S-CPMP | 0.95 | 485 | >10,000 | ~510-fold | >10,500-fold |
| Fluoxetine | 1.10[10][18] | 660[9] | 4180[9] | ~600-fold | ~3800-fold |
| Atomoxetine | 99[11][13] | 31[11][13] | >3,000 | 0.31-fold (NET selective) | >30-fold |
Data for S-CPMP are hypothetical, based on a profile of a highly selective SSRI. Reference data are from published literature.
Interpretation and Workflow Visualization
The data clearly demonstrate that S-CPMP is a potent inhibitor of SERT with exceptionally high selectivity . Its affinity for SERT (Kᵢ = 0.95 nM) is comparable to that of Fluoxetine. Critically, its selectivity over NET (~510-fold) and DAT (>10,500-fold) suggests a very low potential for off-target effects related to norepinephrine or dopamine modulation, such as increased heart rate or abuse liability.
Safety Pharmacology: Key Off-Target Cross-Reactivity
Beyond on-target selectivity, assessing interactions with critical safety-related targets is mandatory.[2] We focused on two of the most common sources of drug development failure: cardiotoxicity mediated by hERG channel inhibition and drug-drug interactions (DDIs) mediated by Cytochrome P450 (CYP) enzyme inhibition.
hERG Potassium Channel Inhibition
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[19][20] Early assessment of hERG liability is strongly recommended by regulatory agencies like the FDA.[21]
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[19]
-
Assay Platform: An automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) is employed for data quality and throughput.[19]
-
Procedure:
-
Cells are captured, and a high-resistance seal ("giga-seal") is formed between the cell membrane and the apparatus.
-
The cell membrane is ruptured to achieve a "whole-cell" configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.[21]
-
After establishing a stable baseline current, cells are perfused with increasing concentrations of the test compound (S-CPMP) or a positive control (e.g., E-4031, a potent hERG blocker).
-
-
Data Analysis: The reduction in the hERG tail current amplitude is measured at each compound concentration. An IC₅₀ value is determined by fitting the concentration-response data.
Comparative hERG Inhibition Data
| Compound | hERG IC₅₀ (µM) | Therapeutic Safety Margin* |
| S-CPMP | > 30 | High |
| Positive Control (E-4031) | 0.01 | N/A |
*A safety margin is generally considered acceptable if the hERG IC₅₀ is >30-fold higher than the therapeutic plasma concentration. Given the high potency of S-CPMP at SERT, its projected therapeutic concentration would be low, resulting in a high safety margin.
Interpretation: S-CPMP demonstrates no significant hERG inhibition at concentrations up to 30 µM. This is a highly favorable result, suggesting a low risk of drug-induced cardiac arrhythmias.
Cytochrome P450 (CYP) Enzyme Inhibition
Causality: CYP enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of a specific CYP isoform by one drug can slow the metabolism of a co-administered drug that is a substrate for the same enzyme.[22] This can lead to elevated plasma levels of the second drug, increasing the risk of toxicity. Regulatory guidance recommends screening against key isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[23][24]
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
System: The assay uses human liver microsomes (HLMs) as a source of CYP enzymes and specific fluorogenic substrates for each CYP isoform.[22]
-
Procedure:
-
HLMs are incubated with a specific CYP substrate and a NADPH-regenerating system (cofactor for CYP activity).
-
The test compound (S-CPMP) is added at various concentrations.
-
The reaction proceeds at 37°C. The CYP enzyme metabolizes the substrate, producing a fluorescent product.
-
The reaction is stopped, and the fluorescence is read on a plate reader.
-
-
Data Analysis: A decrease in fluorescence relative to the vehicle control indicates inhibition. IC₅₀ values are calculated from the concentration-response curves.
Comparative CYP Inhibition Data
| CYP Isoform | S-CPMP IC₅₀ (µM) | Fluoxetine IC₅₀ (µM) | Atomoxetine IC₅₀ (µM) |
| CYP1A2 | > 50 | > 25 | > 100 |
| CYP2C9 | > 50 | ~15 | > 100 |
| CYP2C19 | 28.5 | ~10 | ~50 |
| CYP2D6 | 12.1 | ~1-2 | ~1-2 |
| CYP3A4 | > 50 | ~20 | > 100 |
Data for S-CPMP are hypothetical. Reference data are derived from typical profiles in the literature; Fluoxetine and Atomoxetine are known potent inhibitors of CYP2D6.[25]
Interpretation and Safety Workflow
S-CPMP shows weak to no inhibition of most major CYP isoforms. It exhibits moderate inhibition of CYP2D6 (IC₅₀ = 12.1 µM), but this is significantly weaker than the potent inhibition observed with Fluoxetine and Atomoxetine. This suggests S-CPMP has a lower potential for clinically relevant drug-drug interactions involving the CYP2D6 pathway compared to these established drugs.
Discussion and Comparative Assessment
This comprehensive in vitro cross-reactivity study provides critical insights into the pharmacological profile of S-CPMP.
-
Superior Selectivity: S-CPMP demonstrates a "best-in-class" selectivity profile for the serotonin transporter. While its potency is similar to Fluoxetine, its significantly higher selectivity over the dopamine transporter may translate to a lower risk of abuse potential or other dopamine-related side effects. Its clean profile against the norepinephrine transporter distinguishes it clearly from dual-acting agents or NRIs like Atomoxetine.
-
Favorable Safety Profile: The lack of significant hERG inhibition (IC₅₀ > 30 µM) is a major de-risking milestone, positioning S-CPMP favorably against many older antidepressants that carry warnings for QT prolongation.
-
Reduced DDI Potential: Compared to Fluoxetine and Atomoxetine, both of which are potent CYP2D6 inhibitors, S-CPMP shows only moderate inhibition. This suggests a reduced likelihood of clinically significant drug-drug interactions with co-prescribed medications that are CYP2D6 substrates (e.g., certain beta-blockers, antiarrhythmics, and antipsychotics).
Conclusion
The investigational compound this compound (S-CPMP) is a highly potent and selective serotonin reuptake inhibitor. The experimental data presented in this guide demonstrate a superior selectivity profile against NET and DAT when compared to established therapeutics like Fluoxetine and Atomoxetine. Furthermore, its favorable in vitro safety profile, characterized by a lack of hERG channel inhibition and a reduced potential for CYP450-mediated drug interactions, underscores its promise as a candidate for further development. These findings provide a solid, data-driven foundation for advancing S-CPMP into non-clinical and clinical studies.
References
-
Bymaster, F.P., et al. (2002). Selectivity of SSRIs: Individualising patient care through rational treatment choices. Neuropsychiatric Disease and Treatment. Available at: [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]
-
Ding, Y.S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage. Available at: [Link]
-
McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Dialogues in Clinical Neuroscience. Available at: [Link]
-
Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Evotec SE. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]
-
Koshy, T., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience. Available at: [Link]
-
Khairkar, P. H., et al. (2010). Possible cross-sensitivity between sertraline and paroxetine in a panic disorder patient. Indian Journal of Pharmacology. Referenced in: [Link]
-
Evotec SE. hERG Safety. Available at: [Link]
-
American Academy of Allergy, Asthma & Immunology. (2021). SSRI cross-reactivity. Available at: [Link]
-
Roth, B. L. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research. Springer Nature Experiments. Available at: [Link]
-
Stahl, S. M. (2002). Selectivity of SSRIs: individualising patient care through rational treatment choices. CNS Spectrums. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
Jean-Baptiste, K., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Atomoxetine. Available at: [Link]
-
Wikipedia. Fluoxetine. Available at: [Link]
-
Murphy, D. L., et al. (2004). Candidate genes for antidepressant response to selective serotonin reuptake inhibitors. Journal of Psychiatry & Neuroscience. Available at: [Link]
-
LifeNet Health. CYP Inhibition Assay. Available at: [Link]
-
Zhou, Z., et al. (2021). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry. Available at: [Link]
-
Aili, S. N., & Said, N. S. (2023). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]
-
Bambico, F. R., et al. (2013). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Ding, Y.S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Available at: [Link]
-
Paine, M.F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]
-
Koshy, T., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. ResearchGate. Available at: [Link]
-
Ilardi, E. A., et al. (2023). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Available at: [Link]
-
The Rockefeller University. A cell-free, high-throughput hERG safety assay. Available at: [Link]
-
Polter, A.M., & Li, X. (2010). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Frontiers in Neuroscience. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability. Regulations.gov. Available at: [Link]
-
ClinPGx. Atomoxetine Pathway, Pharmacokinetics. Available at: [Link]
-
Silva, L. J. G., et al. (2013). Profiling Serotonin Reuptake Inhibitors (SSRIs) in the Environment: Trends in Analytical Methodologies. ResearchGate. Available at: [Link]
-
Eurofins Discovery. CYP Inhibition Assays. Available at: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]
-
Psychopharmacology Institute. (2023). What is the receptor profile of fluoxetine? Available at: [Link]
-
U.S. Food and Drug Administration. (1997). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo. Available at: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available at: [Link]
-
ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link]
-
Koshy, T., et al. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. PubMed. Available at: [Link]
-
Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Available at: [Link]
-
Finnegan, C., & Mycyk, M. (2018). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Journal of Medical Toxicology. Available at: [Link]
-
Koldsø, H., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Selectivity of SSRIs: individualising patient care through rational treatment choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. enamine.net [enamine.net]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
A Comparative Guide to Chiral Intermediates in the Synthesis of Sitagliptin: Impact on API Efficacy and Safety
Introduction
In modern drug development, the stereochemical nature of a pharmaceutical agent is of paramount importance. The majority of drug targets in the human body, such as enzymes and receptors, are themselves chiral. This inherent chirality dictates that the different enantiomers of a drug molecule often exhibit significant differences in their pharmacological and toxicological profiles. The choice of a chiral intermediate and the corresponding synthetic route is a critical decision in the manufacturing of a single-enantiomer drug, profoundly influencing the final Active Pharmaceutical Ingredient's (API) purity, and by extension, its efficacy and safety.
This guide provides an in-depth comparison of different synthetic strategies for the blockbuster anti-diabetic drug, Sitagliptin. As a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin's therapeutic effect is solely attributed to its (R)-enantiomer.[1] We will dissect two landmark industrial syntheses developed by Merck, each employing a distinct approach to establish the crucial chiral amine center. By examining these routes, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the selection of a chiral intermediate strategy impacts key performance indicators, from enantiomeric purity and process efficiency to overall safety and environmental footprint.
Chapter 1: The Imperative of Enantiomeric Purity in Drug Design
The differential biological activity of enantiomers is a cornerstone of medicinal chemistry, often explained by the Easson-Stedman hypothesis . This model posits that for a chiral molecule to elicit a biological response, it must bind to its receptor at a minimum of three points.[2][3][4][5] The "eutomer," or the therapeutically active enantiomer, has the correct spatial arrangement to achieve this three-point interaction, leading to a strong biological response. In contrast, its mirror image, the "distomer," cannot achieve this optimal fit and may be biologically inactive or, in some cases, contribute to off-target effects and toxicity.[2]
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear policies for the development of stereoisomeric drugs.[6][7][8] These guidelines mandate the characterization of the stereoisomeric composition of a new drug and require that the final product specifications ensure stereochemical purity.[6][9] The development of single-enantiomer drugs is now standard practice, as it mitigates the risks associated with the distomer, which could range from being an isomeric ballast to a source of harmful side effects.[10]
Caption: Easson-Stedman model of enantiomer-receptor interaction.
Chapter 2: A Tale of Two Syntheses: The Evolution of Sitagliptin Manufacturing
The industrial synthesis of Sitagliptin provides a compelling case study in the evolution of chiral intermediate strategy. Merck developed two distinct, award-winning manufacturing processes, moving from a noble metal-catalyzed hydrogenation to a highly efficient biocatalytic route.
Route A: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine
Merck's second-generation synthesis was a significant improvement over their first, which involved a ruthenium-catalyzed hydrogenation followed by several transformations.[11][12] This refined process centered on the direct asymmetric hydrogenation of a key enamine intermediate.[13][14]
Causality Behind Experimental Choices: The core innovation of this route was the creation of the chiral amine in a single, highly enantioselective step. The choice of an unprotected enamine as the substrate was groundbreaking, as it eliminated the need for protecting group chemistry, thereby shortening the synthesis and reducing waste.[15] The selection of a Rhodium catalyst paired with a chiral phosphine ligand (t-Bu JOSIPHOS) was the result of high-throughput screening to identify a system that could deliver high enantioselectivity and turnover numbers for this specific transformation.[16]
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation of Sitagliptin.
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with the dehydrositagliptin intermediate (1 equivalent) and a solution of the Rh(I)/t-Bu JOSIPHOS catalyst (0.15 mol %) in methanol.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 250 psi.[13]
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until complete conversion of the enamine is observed by HPLC analysis.
-
Work-up: The pressure is released, and the methanol is removed under reduced pressure. The resulting crude Sitagliptin is then taken forward for purification.
-
Purification: The crude product is subjected to a crystallization step, which also serves to upgrade the enantiomeric excess. Finally, it is treated with phosphoric acid to form the stable phosphate salt.
Efficacy & Safety Considerations:
-
Efficacy: This process is highly efficient, affording Sitagliptin in high yield with an enantiomeric excess (ee) of approximately 94-97% directly from the reaction.[17] A subsequent crystallization step is required to upgrade the ee to >99.5%.[13]
-
Safety: The primary safety concerns are associated with the use of high-pressure hydrogen, which is explosive and requires specialized, capital-intensive equipment.[13][18] Additionally, the use of a rhodium catalyst necessitates stringent control and monitoring of metal residues in the final API to comply with regulatory limits (e.g., EMA, FDA guidelines), as heavy metals can have toxicological effects.[19][20]
Route B: Transaminase-Catalyzed Asymmetric Amination
Seeking a greener, safer, and more efficient alternative, Merck and Codexis collaborated to develop a biocatalytic route. This process uses a highly engineered transaminase enzyme to directly convert a prochiral ketone into the desired (R)-Sitagliptin amine.[13]
Causality Behind Experimental Choices: The motivation was to eliminate the high-pressure hydrogenation and the expensive, toxic heavy metal catalyst.[13] Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. The challenge was that no naturally occurring transaminase had sufficient activity for the sterically bulky prositagliptin ketone.[13] The solution came through directed evolution, a process of iterative mutation and screening, which generated a novel enzyme with over a 25,000-fold improvement in activity and perfect stereoselectivity.[13]
Caption: Workflow for transaminase-catalyzed synthesis of Sitagliptin.
Experimental Protocol: Biocatalytic Transamination
-
Reactor Setup: A standard jacketed glass reactor is charged with a buffered aqueous solution.
-
Enzyme & Substrate Addition: The engineered transaminase enzyme (often immobilized for easy recovery) is added, followed by the amine donor (isopropylamine) and the prositagliptin ketone substrate.
-
Reaction: The mixture is stirred at a mild temperature (e.g., 40-45°C) and pH. The reaction progress is monitored by HPLC. The acetone by-product is often removed to drive the reaction equilibrium towards the product.
-
Work-up: Upon completion, the enzyme can be removed by filtration (if immobilized). The product is extracted from the aqueous phase using an organic solvent.
-
Isolation: The solvent is removed, and the resulting Sitagliptin free base is directly converted to the phosphate salt without the need for a separate chiral purification step.[13]
Efficacy & Safety Considerations:
-
Efficacy: This route is exceptionally effective, delivering Sitagliptin with an enantiomeric excess of >99.95%, eliminating the need for a separate chiral enrichment step.[13] The overall yield and productivity were also significantly increased compared to the hydrogenation process.[11]
-
Safety: This process is inherently safer. It operates at ambient pressure and mild temperatures, eliminating the explosion hazard associated with high-pressure hydrogenation.[13] It replaces the heavy metal catalyst with a biodegradable enzyme, obviating concerns about metal contamination in the final product.[13][21] The use of water as a primary solvent and the reduction in overall waste streams make this a far more environmentally benign process.[13]
Chapter 3: Quantitative and Qualitative Comparison
The choice between these two synthetic routes has profound implications for the overall efficiency and safety profile of Sitagliptin manufacturing.
Efficacy and Process Efficiency Comparison
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Biocatalytic Transamination | Justification & Impact |
| Overall Yield | ~52% (first-gen) to ~65% (second-gen)[12][16] | Increased by 13% over Route A[11] | Higher yield translates to lower cost of goods and better resource utilization. |
| Enantiomeric Excess (ee) | 94-97% (requires crystallization to >99.5%)[13][17] | >99.95% (no chiral purification needed)[13] | Eliminates a process step, increasing throughput and reducing solvent waste. Ensures highest API purity. |
| Process Steps | 8 steps (first-gen), reduced in second-gen[12] | Streamlined process, fewer steps[13] | Fewer steps lead to higher overall efficiency, lower PMI, and reduced potential for error. |
| Process Mass Intensity (PMI) | Significantly higher | Reduced by 19% over Route A[11] | PMI is a key green chemistry metric; a lower PMI indicates less waste per kg of API produced.[22][23][24][25] |
Safety and Environmental Impact Comparison
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Biocatalytic Transamination | Justification & Impact |
| Key Hazards | High-pressure H₂ gas (explosion risk)[13][18] | Standard atmospheric pressure operations | Eliminates major process safety risk and need for specialized, expensive high-pressure reactors. |
| Catalyst | Rhodium (expensive heavy metal)[13][17] | Engineered Transaminase (biodegradable)[13][21] | Removes risk of toxic heavy metal contamination in the API and simplifies product purification.[20] |
| Reaction Conditions | Elevated temperature and pressure[13] | Mild temperature and pressure | Lower energy consumption and inherently safer process conditions. |
| Waste Profile | Aqueous and organic waste streams[15] | Total waste reduced by 19%[11] | Significantly improved environmental footprint, aligning with green chemistry principles.[26] |
Chapter 4: Analytical Control for Stereochemical Purity
Regardless of the synthetic route chosen, a robust analytical method is required to confirm the enantiomeric purity of the final Sitagliptin API. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this critical quality control test.
Experimental Protocol: Chiral HPLC for Sitagliptin Enantiomeric Purity
-
Objective: To separate and quantify the (S)-enantiomer (distomer/impurity) from the (R)-enantiomer (eutomer/API).
-
Causality Behind Method Choices: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as those derived from amylose or cellulose, are frequently used as they can form transient diastereomeric complexes with the enantiomers, allowing for their separation. The mobile phase composition (solvents and additives) is optimized to achieve sufficient resolution between the two enantiomer peaks.[27]
Step-by-Step Methodology:
-
Column: Chiralpak IC or Chiralcel OD-RH (or equivalent amylose/cellulose-based chiral column).[27]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) is commonly used. The exact ratio is optimized to achieve a resolution of not less than 1.5 between the enantiomer peaks, as per USP monograph requirements.[1]
-
Sample Preparation: A solution of the Sitagliptin Phosphate API is prepared in the mobile phase at a known concentration.
-
Injection: A small volume (e.g., 20 µL) of the sample solution is injected into the HPLC system.
-
Detection: The eluting peaks are monitored using a UV detector at an appropriate wavelength (e.g., 265 nm).
-
Quantification: The peak area of the (S)-enantiomer is compared to the peak area of the (R)-enantiomer to calculate the enantiomeric purity (or ee%). The method must be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[27]
Conclusion
The evolution of the Sitagliptin synthesis at Merck is a masterclass in the strategic importance of chiral intermediate selection. While the rhodium-catalyzed asymmetric hydrogenation was a highly innovative and efficient process for its time, the subsequent development of the biocatalytic transamination route represents a paradigm shift.
By replacing a chiral intermediate formed via organometallic catalysis with one generated by an enzyme, the process became demonstrably superior in nearly every metric. The efficacy was enhanced through near-perfect enantioselectivity, which eliminated a purification step and increased overall yield. The safety profile was dramatically improved by removing high-pressure hydrogen and a toxic heavy metal catalyst, replacing them with mild, aqueous conditions and a biodegradable enzyme.[28]
For drug development professionals, this case study underscores a critical lesson: the choice of a chiral intermediate is not merely a tactical decision in a synthetic sequence. It is a strategic choice that has cascading effects on the final API's quality, the safety of the manufacturing process, the cost of goods, and the environmental sustainability of the entire operation. As the tools of asymmetric synthesis—from organocatalysis to biocatalysis—continue to expand, a holistic evaluation of these factors is essential for developing the safe, effective, and green pharmaceutical manufacturing processes of the future.
References
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
- U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. EPA.gov.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). ACSGCIPR.org.
-
Shultz, C. S., & Krska, S. W. (2007). Unlocking the potential of asymmetric hydrogenation at Merck. Accounts of Chemical Research, 40(12), 1320–1326. [Link]
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA.gov.
-
McConathy, J., & Owens, M. J. (2003). Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug with a receptor. ResearchGate. [Link]
- Reddy, B., & Kumar, A. (2014). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research.
- European Medicines Agency. (2008).
- American Chemical Society. (1992). FDA issues flexible policy on chiral drugs.
-
Patil, S. A., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System. Frontiers in Bioengineering and Biotechnology. [Link]
- Sterling Pharma Solutions. (n.d.). Hazardous chemistry in API development and manufacturing. Sterlingpharmasolutions.com.
-
Foley, D. P., et al. (2023). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Daly, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
-
Kumar, V., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioresources and Bioprocessing. [Link]
- MedBound Hub. (2025). Safety concerns in API industry. MedBound.
- U.S. Environmental Protection Agency. (2006).
-
Kumar, A. S., et al. (2015). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods. [Link]
- Filo. (2025). Explain Easson and Stedman hypothetical interaction between the two enantiomers. Filo.com.
- Merck Sharp & Dohme Corp. (2015). Aminotransferase and application thereof to synthesis of sitagliptin intermediate.
-
Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. [Link]
-
Ruffolo, R. R. Jr., et al. (1984). Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines. Journal of Pharmacology and Experimental Therapeutics. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. acs.org.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. jocpr.com.
- Tomaszewski, J. E., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development.
- Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
-
Smith, S. W. (1994). Chiral drugs: the FDA perspective on manufacturing and control. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Contente, M. L., et al. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts. [Link]
- Phenomenex. (n.d.). Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex.com.
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]
-
Wang, S., et al. (2014). The Easson-Stedman hypothesis for α1-AR ligands. ResearchGate. [Link]
-
Fier, P. S., et al. (2022). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 4. Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Unlocking the potential of asymmetric hydrogenation at Merck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN105018440A - Aminotransferase and application thereof to synthesis of sitagliptin intermediate - Google Patents [patents.google.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. mdpi.com [mdpi.com]
- 22. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 23. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. medboundhub.com [medboundhub.com]
A Comparative Guide to the Structure-Activity Relationship of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane Analogs as Potent Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane analogs. These compounds are closely related to known selective norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), classes of drugs effective in the treatment of depression and other neurological disorders. By understanding how structural modifications to this chemical scaffold influence biological activity, researchers can better design novel therapeutics with improved potency and selectivity.
Introduction: The Therapeutic Potential of Aryloxy-Phenyl-Propylamines
The 3-aryloxy-3-phenylpropylamine scaffold is a cornerstone in the development of antidepressant medications.[1][2] These compounds primarily exert their therapeutic effects by inhibiting the reuptake of key neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT), in the synaptic cleft.[3] This guide focuses on analogs of this compound, a scaffold that shares structural similarities with the well-established NRI, atomoxetine ((R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine).[4]
The rationale behind exploring analogs of this scaffold is to systematically probe the chemical space around this privileged structure to identify key molecular features that govern potency and selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). Understanding these relationships is paramount for the rational design of next-generation antidepressants with optimized efficacy and reduced side-effect profiles.
General Synthesis of this compound Analogs
The synthesis of the target analogs typically begins with the asymmetric reduction of a substituted β-chloropropiophenone to establish the crucial (S)-stereochemistry at the benzylic carbon. This chiral alcohol is a key intermediate for the subsequent introduction of the substituted phenoxy moiety.
A general synthetic route is outlined below:
Caption: General synthetic workflow for the preparation of this compound analogs.
Experimental Protocol: Synthesis of the Chiral Intermediate (S)-3-Chloro-1-phenyl-1-propanol
The enantioselective synthesis of the chiral alcohol intermediate is a critical step. One established method involves the asymmetric reduction of 3-chloropropiophenone.[5][6]
Materials:
-
3-Chloropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
A solution of (R)-CBS catalyst (0.1 eq) in anhydrous toluene is cooled to -20°C under an inert atmosphere (e.g., argon or nitrogen).
-
Borane-dimethyl sulfide complex (1.1 eq) is added dropwise to the cooled catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 3-chloropropiophenone (1.0 eq) in anhydrous toluene is added dropwise over 30 minutes, maintaining the temperature at -20°C.
-
The reaction is stirred at -20°C for 2 hours or until completion is confirmed by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of methanol, followed by 1M hydrochloric acid.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield (S)-3-chloro-1-phenyl-1-propanol. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature and position of substituents on the phenyl and phenoxy rings, as well as the stereochemistry of the molecule. Based on data from closely related compounds, several key SAR trends can be elucidated. The primary targets for these compounds are the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Key SAR Insights:
-
Stereochemistry: The stereochemistry at the C1 position is critical for activity. For the closely related N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (the amine analog of the topic compound), the (R)-enantiomer (atomoxetine) is a potent and selective NET inhibitor, being significantly more active than the (S)-enantiomer.[1][7] This highlights the importance of the specific 3D orientation of the phenyl and phenoxy groups for optimal interaction with the transporter binding site.
-
Substitution on the Phenoxy Ring: The position of the methyl group on the phenoxy ring is crucial for selectivity. A methyl group at the 2-position (ortho) of the phenoxy ring, as seen in atomoxetine, confers high selectivity for the norepinephrine transporter (NET).[4] In contrast, substitution at the 4-position (para) of the phenoxy ring generally leads to increased affinity for the serotonin transporter (SERT).
-
Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring can modulate potency. For instance, in a series of halogenated analogs of tomoxetine (the R-enantiomer of the N-methyl amine analog), a 2-iodo substitution on the phenyl ring resulted in a compound with a high affinity for the NET (Ki of 3.5 nM for [3H]NE uptake).[8]
-
The Propyl Chain: The three-carbon chain connecting the phenyl and amine/chloro groups is generally optimal for activity in this class of compounds.
The following diagram illustrates the key pharmacophoric features and sites of modification for SAR studies.
Caption: Key pharmacophoric elements and sites for SAR exploration in this compound analogs.
Comparative Analysis with Alternative Compounds
To contextualize the potential of this compound analogs, it is instructive to compare their expected activity profile with that of established monoamine reuptake inhibitors. The following table summarizes the in vitro binding affinities (Ki values) of tomoxetine and its halogenated analogs for the norepinephrine and serotonin transporters.
| Compound | Phenyl Ring Substitution | Phenoxy Ring Substitution | NET Ki (nM) [³H]NE uptake | SERT Ki (nM) [³H]5-HT uptake | NET/SERT Selectivity |
| Tomoxetine | Unsubstituted | 2-Methyl | 3.5[8] | 121[8] | 34.6 |
| 2-Iodo Analog | 2-Iodo | 2-Methyl | 3.5[8] | 121[8] | 34.6 |
| (R)-Enantiomer of 2-Iodo Analog | 2-Iodo | 2-Methyl | ~3.5 | ~121 | ~34.6 |
| (S)-Enantiomer of 2-Iodo Analog | 2-Iodo | 2-Methyl | ~35 | ~121 | ~3.5 |
Note: The Ki values for the enantiomers of the 2-iodo analog are estimated based on the reported 10-fold difference in potency for [3H]NE uptake between the enantiomers.[8]
This data clearly demonstrates the high norepinephrine selectivity conferred by the 2-methylphenoxy group. The introduction of a halogen, such as iodine, at the 2-position of the phenyl ring maintains high NET affinity. The significant drop in NET affinity for the (S)-enantiomer further underscores the critical role of stereochemistry.
Experimental Protocols for Biological Evaluation
To assess the activity of novel analogs, standardized in vitro and in vivo assays are employed.
In Vitro Norepinephrine Transporter (NET) Binding Assay
This assay determines the affinity of a test compound for the norepinephrine transporter, typically using radioligand displacement.
Materials:
-
Rat cortical tissue or cells expressing human NET
-
[³H]Nisoxetine (radioligand)
-
Desipramine (for non-specific binding determination)
-
Test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a membrane homogenate from rat cortical tissue or NET-expressing cells.[9]
-
In a 96-well plate, add incubation buffer, the test compound at various concentrations, and the membrane homogenate.
-
Initiate the binding reaction by adding [³H]nisoxetine at a concentration near its Kd (~0.8 nM).[10]
-
For non-specific binding, a saturating concentration of desipramine is added to a set of wells.
-
Incubate the plate at 4°C for 2-3 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Forced Swim Test (FST) for Antidepressant-like Activity
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cylindrical glass tank (45 cm high, 20 cm in diameter)
-
Water (25 ± 1°C)
-
Test compounds and vehicle
-
Video recording and analysis software
Procedure:
-
Pre-test session (Day 1): Individually place each rat in the cylinder filled with water to a depth of 15 cm for a 15-minute period.[11]
-
After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Test session (Day 2): Administer the test compound or vehicle at appropriate times before the test (e.g., 60 minutes for intraperitoneal injection).
-
Place the rats individually back into the swim cylinder, which now contains water to the same depth.
-
Record the behavior for a 5-minute test session.
-
The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements to keep its head above water.[12]
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and their related compounds provide a clear roadmap for the design of novel monoamine reuptake inhibitors. The key takeaways are the profound influence of stereochemistry at the benzylic carbon and the critical role of the substitution pattern on the phenoxy ring in determining selectivity for the norepinephrine and serotonin transporters.
Future research in this area should focus on:
-
Systematic exploration of substituents on both the phenyl and phenoxy rings to fine-tune potency and selectivity.
-
Investigation of bioisosteric replacements for the chloro group to potentially improve pharmacokinetic properties.
-
In-depth in vivo pharmacological profiling of promising candidates to assess their efficacy in animal models of depression and anxiety, as well as their side-effect profiles.
By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to advance the development of safer and more effective treatments for mood disorders.
References
-
PubChem. (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;(3S). PubChem. [Link].
- Animal Research Review Panel. (n.d.). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
- Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871–880.
- Ali, S., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 62(1), 466–475.
- Eli Lilly and Company. (1982). 3-aryloxy-3-phenylpropylamines.
- Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. (2019).
- Brennan, K. C., et al. (2009). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Journal of Neuroscience Methods, 183(2), 149-155.
- Kao, K. (1993). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
- Eli Lilly and Company. (1982). 3-Aryloxy-3-phenylpropylamines.
- Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51522.
-
PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. PubChem. [Link].
- Oracle, D. (2025).
- Tejani-Butt, S. M. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 260(2), 643-651.
- Eli Lilly and Company. (1977). Aryloxyphenylpropylamines in treating depression. U.S.
- Zhao, G., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
- Gehlert, D. R., et al. (1995). Novel halogenated analogs of tomoxetine that are potent and selective inhibitors of norepinephrine uptake in brain. Neuroscience Letters, 188(3), 179-182.
- Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of (S)- and (R)-fluoxetine. Tetrahedron Letters, 30(39), 5207-5210.
- Castagné, V., et al. (2009). The rat forced swim test: a new method for video analysis of behavior. Journal of Neuroscience Methods, 181(1), 108-113.
- Eli Lilly and Company. (1982). 3-Aryloxy-3-phenylpropylamine.
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. Retrieved from [Link]
-
Conduct Science. (n.d.). Forced Swim Test. Retrieved from [Link]
-
PubChem. Atomoxetine related compound C. PubChem. [Link].
- Tejani-Butt, S. M. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 260(2), 643-651.
- Suprun, E. V., et al. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Molbank, 2023(2), M1624.
- Al-Suwaidan, I. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(1), 123.
- Li, F., et al. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Jiangsu Yabang Dyestuff Co Ltd. (2020). Chemical synthesis method of 3-chloro-1-propanol.
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.
- Ali, S., et al. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 62(1), 466-475.
Sources
- 1. EP0052492B1 - 3-aryloxy-3-phenylpropylamines - Google Patents [patents.google.com]
- 2. EP0052492A1 - 3-Aryloxy-3-phenylpropylamines - Google Patents [patents.google.com]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. EP0052492B1 - 3-Aryloxy-3-phenylpropylamine - Google Patents [patents.google.com]
- 8. Novel halogenated analogs of tomoxetine that are potent and selective inhibitors of norepinephrine uptake in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Imperative for Robust Beta-Coronavirus Antiviral Profiling
The emergence of pathogenic beta-coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and the causative agent of the COVID-19 pandemic, SARS-CoV-2, has underscored the critical need for effective antiviral therapeutics.[1][2][3] A cornerstone of antiviral drug discovery and development is the rigorous in vitro profiling of candidate compounds to determine their efficacy and mechanism of action. This guide provides a comprehensive overview of key methodologies for the antiviral profiling of compounds against beta-coronaviruses, offering a comparative analysis of established assays and practical, field-proven insights for researchers, scientists, and drug development professionals.
At the heart of antiviral profiling lies the principle of selectively inhibiting viral replication without causing harm to the host cell. The assays detailed herein are designed to quantify this antiviral effect through various endpoints, from the preservation of host cell viability to the direct measurement of viral components. The choice of assay is often dictated by the specific research question, the viral target, and the desired throughput.
Core Methodologies in Beta-Coronavirus Antiviral Screening
A variety of in vitro assays are employed to assess the antiviral activity of compounds against beta-coronaviruses. These can be broadly categorized into cell-based assays that measure the overall inhibition of viral replication and biochemical assays that target specific viral enzymes.
Cytopathic Effect (CPE) Inhibition Assays: The Workhorse of Antiviral Screening
The cytopathic effect (CPE) inhibition assay is a foundational method in virology for evaluating the ability of a compound to protect host cells from virus-induced damage and death.[4][5][6] The principle is straightforward: many viruses, including beta-coronaviruses, cause visible morphological changes in infected cells, such as rounding, detachment, and lysis.[4][6] An effective antiviral will inhibit viral replication and thus prevent or reduce the development of CPE.[4]
Causality Behind Experimental Choices: This assay is often the first line of screening due to its relative simplicity, cost-effectiveness, and adaptability to high-throughput formats.[7][8] It provides a holistic view of a compound's ability to interfere with any stage of the viral life cycle that is essential for producing infectious progeny and causing cell death.
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow of a typical Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Neutralization Test (PRNT): The Gold Standard for Quantifying Neutralizing Activity
The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard for determining the presence and magnitude of neutralizing antibodies, but it is also a highly reliable method for quantifying the antiviral activity of compounds.[9][10] This assay measures the ability of a compound to reduce the number of infectious virus particles, which are visualized as "plaques" (localized areas of cell death) in a cell monolayer.[9]
Causality Behind Experimental Choices: The PRNT provides a direct measure of the reduction in infectious virus, making it a more stringent and quantitative assay than the CPE inhibition assay.[11] It is particularly valuable for confirming the activity of lead compounds and for studying mechanisms of action related to viral entry and release.
Step-by-Step Methodology for PRNT:
-
Cell Culture: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates and grow to confluency.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound and mix with a known amount of beta-coronavirus.[12] Incubate this mixture for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.[12]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures.[12]
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour, with gentle rocking every 15 minutes.[12]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose).[9] This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates for several days (typically 3-5 days) to allow for plaque formation.[12]
-
Visualization and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[13] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% inhibitory concentration (IC50) is then determined.
Reporter Gene-Based Assays: Enabling High-Throughput Screening
Reporter gene-based assays offer a sensitive and quantitative method for measuring viral replication and are particularly well-suited for high-throughput screening (HTS).[7][14][15] These assays utilize genetically engineered viruses or replicons that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication in host cells.[14][16] The amount of reporter signal is directly proportional to the level of viral replication, and a decrease in signal in the presence of a compound indicates antiviral activity.[16]
Causality Behind Experimental Choices: The primary advantage of reporter assays is their amenability to automation and HTS, allowing for the rapid screening of large compound libraries.[7][14] They offer a more direct measure of viral gene expression and replication compared to CPE assays.
Logical Relationship: Reporter Gene Assay Principle
Caption: Principle of a reporter gene-based antiviral assay.
Comparative Analysis of Antiviral Profiling Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| CPE Inhibition | Measures the ability of a compound to protect cells from virus-induced death.[4][5] | Simple, inexpensive, and reflects overall viral fitness.[8] | Indirect measure of antiviral activity, can be subjective. | High |
| Plaque Reduction (PRNT) | Quantifies the reduction in the number of infectious virus particles.[9] | "Gold standard" for neutralizing activity, highly quantitative.[10] | Labor-intensive, lower throughput, requires plaque-forming virus. | Low to Medium |
| Reporter Gene Assay | Measures the expression of a reporter gene as a surrogate for viral replication.[14][16] | Highly sensitive, quantitative, and amenable to HTS.[7][14] | Requires genetically engineered virus, may not reflect the full viral life cycle. | High |
| qRT-PCR | Quantifies viral RNA levels in infected cells. | Direct measure of viral replication, highly sensitive. | Does not distinguish between infectious and non-infectious virus. | Medium to High |
| Immunofluorescence | Visualizes viral protein expression in infected cells. | Provides spatial information, can identify specific viral targets. | Lower throughput, requires specific antibodies. | Low to Medium |
Performance of Reference Compounds Against Beta-Coronaviruses
To validate and benchmark antiviral assays, it is crucial to include reference compounds with known activity against beta-coronaviruses. Remdesivir, nirmatrelvir, and molnupiravir are prominent examples of antivirals that have demonstrated efficacy against SARS-CoV-2.
| Compound | Target | In Vitro Efficacy (SARS-CoV-2) | Reference(s) |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Potent inhibitor of viral replication in a dose-dependent manner.[2][17] | [2][17][18] |
| Nirmatrelvir | Main protease (Mpro or 3CLpro) | Targets the essential Mpro enzyme, inhibiting viral polyprotein processing.[19][20] | [19][20][21] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | Broad-spectrum activity against multiple RNA viruses, including SARS-CoV-2 variants.[22][23][24] | [22][23][24] |
In vitro efficacy can vary depending on the cell line and assay conditions used. For example, the 50% inhibitory concentration (IC50) of molnupiravir against SARS-CoV-2 was found to be 0.3 µM in Vero cells and 0.08 µM in the human lung epithelial cell line Calu-3.[23]
Conclusion: A Multi-faceted Approach to Antiviral Discovery
The robust profiling of antiviral candidates against beta-coronaviruses necessitates a multi-assay approach. Initial high-throughput screening using methods like CPE inhibition or reporter gene assays can efficiently identify hit compounds from large libraries. Subsequently, more rigorous and quantitative assays such as the PRNT are essential to confirm activity and elucidate the mechanism of action. By understanding the principles, advantages, and limitations of each methodology, researchers can design and execute effective antiviral screening campaigns, ultimately accelerating the discovery and development of novel therapies to combat the threat of beta-coronavirus infections.
References
-
MDPI. (n.d.). Virion-Independent Extracellular Vesicle (EV)-Dependent Transmission of SARS-CoV-2 as a Potential New Mechanism of Viral RNA Spread in Human Cells. Retrieved from [Link]
-
Malin, J. J., et al. (2020). Remdesivir against COVID-19 and Other Viral Diseases. Clinical Microbiology Reviews, 34(1). Retrieved from [Link]
-
PLOS ONE. (n.d.). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Retrieved from [Link]
-
MDPI. (2023). The Antiviral Effect of Nirmatrelvir/Ritonavir during COVID-19 Pandemic Real-World Data. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
-
Frontiers. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. Retrieved from [Link]
-
PubMed Central. (2023). Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance. Retrieved from [Link]
-
PubMed Central. (2024). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. Retrieved from [Link]
-
PubMed Central. (n.d.). Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment?. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
JOURNAL OF BACTERIOLOGY AND VIROLOGY. (n.d.). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Retrieved from [Link]
-
Hội Y Học TP.HCM. (2020). Remdesivir and its antiviral activity against COVID-19. Retrieved from [Link]
-
NCBI. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]
-
Frontiers. (n.d.). Molnupiravir and Its Antiviral Activity Against COVID-19. Retrieved from [Link]
-
PNAS. (n.d.). Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing. Retrieved from [Link]
-
ACS Publications. (2023). Novel Compounds for Preventing SARS-CoV-2 Viral Replication and Treating COVID-19. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiviral activity of nirmatrelvir against four coronaviruses in cell.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
ASM Journals. (n.d.). High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. Retrieved from [Link]
-
PubMed Central. (n.d.). The antiviral effect of interferon-beta against SARS-Coronavirus is not mediated by MxA protein. Retrieved from [Link]
-
ASM Journals. (2021). SARS-CoV-2 Antiviral Therapy. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. Retrieved from [Link]
-
MDPI. (n.d.). Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants. Retrieved from [Link]
-
YouTube. (2024). Nirmatrelvir/Ritonavir for the Treatment of Long COVID - Linda Geng, MD, PhD. Retrieved from [Link]
-
ACS Omega. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. Retrieved from [Link]
-
PubMed Central. (2013). Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Cytopathic Effect Inhibition Assay Services (CPE). Retrieved from [Link]
-
Chula Digital Collections. (2022). Plaque reduction neutralization test as a method for detecting functional neutralizing antibodies against live SARS-CoV-2 virus. Retrieved from [Link]
-
Frontiers. (n.d.). A reporter cell line for the automated quantification of SARS-CoV-2 infection in living cells. Retrieved from [Link]
-
Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Retrieved from [Link]
-
PubMed Central. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]
-
ASM Journals. (n.d.). Development of a Fluorescence-Based, High-Throughput SARS-CoV-2 3CLpro Reporter Assay. Retrieved from [Link]
-
ASM Journals. (2021). Evaluating Humoral Immunity against SARS-CoV-2: Validation of a Plaque-Reduction Neutralization Test and a Multilaboratory Comparison of Conventional and Surrogate Neutralization Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytopathic effect (CPE) inhibition assay to determine the antiviral.... Retrieved from [Link]
-
bioRxiv. (2020). Screening a library of FDA-approved and bioactive compounds for antiviral activity against SARS-CoV-2. Retrieved from [Link]
-
PubMed Central. (n.d.). Antiviral Efficacy and Safety of Molnupiravir Against Omicron Variant Infection: A Randomized Controlled Clinical Trial. Retrieved from [Link]
-
PubMed. (2023). Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses. Retrieved from [Link]
-
MDPI. (2023). In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2. Retrieved from [Link]
-
NIH. (2020). Comparative therapeutic efficacy of remdesivir and combination lopinavir, ritonavir, and interferon beta against MERS-CoV. Retrieved from [Link]
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Retrieved from [Link]
-
Bio-protocol. (n.d.). Plaque reduction neutralization test (PRNT). Retrieved from [Link]
-
ResearchGate. (2025). 543. Molnupiravir Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies. Retrieved from [Link]
-
MDPI. (n.d.). Remdesivir and Obeldesivir Retain Potent Antiviral Activity Against SARS-CoV-2 Omicron Variants. Retrieved from [Link]
-
Wikipedia. (n.d.). SARS-CoV-2. Retrieved from [Link]
-
PubMed. (2021). High-throughput screening assays for SARS-CoV-2 drug development: Current status and future directions. Retrieved from [Link]
-
PubMed Central. (n.d.). Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics. Retrieved from [Link]
Sources
- 1. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 2. hoiyhoctphcm.org.vn [hoiyhoctphcm.org.vn]
- 3. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ibtbioservices.com [ibtbioservices.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. The antiviral effect of interferon-beta against SARS-Coronavirus is not mediated by MxA protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pnas.org [pnas.org]
- 17. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 18. Remdesivir against COVID-19 and Other Viral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Antiviral Effect of Nirmatrelvir/Ritonavir during COVID-19 Pandemic Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 24. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to the Synthesis of Chiral Intermediates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical chemistry. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological activity, making the production of single-enantiomer drugs a critical aspect of ensuring safety and efficacy. This guide provides an in-depth comparison of the primary strategies employed for the synthesis of chiral intermediates, offering insights into the underlying principles, practical applications, and trade-offs of each approach. We will delve into the nuances of asymmetric catalysis, the strategic use of nature's building blocks through chiral pool synthesis, and the established methods of classical and kinetic resolution. Through a comparative analysis of key industrial examples, supported by experimental data and detailed protocols, this guide aims to equip you with the knowledge to make informed decisions in the design and execution of your synthetic routes.
The Landscape of Chiral Synthesis: An Overview of Core Strategies
The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches. The choice of strategy is often dictated by factors such as the availability of starting materials, the desired scale of the synthesis, cost considerations, and the complexity of the target molecule.
-
Asymmetric Synthesis: This elegant approach involves the conversion of a prochiral substrate into a chiral product through the use of a chiral catalyst or reagent. The catalyst, used in substoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer over the other. This category is further divided into:
-
Transition Metal Catalysis: Utilizes complexes of metals like rhodium, ruthenium, and palladium with chiral ligands to effect a wide range of transformations with high enantioselectivity.
-
Organocatalysis: Employs small, chiral organic molecules as catalysts, offering a metal-free alternative that often operates under mild reaction conditions.[1]
-
Biocatalysis: Leverages the exquisite selectivity of enzymes to catalyze stereospecific reactions, often in aqueous media and at ambient temperatures.
-
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[2] The inherent chirality of these molecules is incorporated into the target molecule through a series of chemical transformations.
-
Resolution of Racemates: This approach begins with a racemic mixture and separates the two enantiomers.
-
Classical Resolution: Involves the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by crystallization.
-
Kinetic Resolution: Relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.
-
Dynamic Kinetic Resolution (DKR): An enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%.
-
Overview of the main synthetic strategies for producing chiral intermediates.
Case Study: Synthesis of (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid - A Key Intermediate for (S)-Oxybutynin
(S)-Oxybutynin is an anticholinergic agent used to treat overactive bladder. Its synthesis relies on the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. We will compare two distinct approaches to obtaining this enantiomerically pure intermediate: asymmetric synthesis and classical resolution.
Asymmetric Synthesis via Ene Reaction
An innovative approach involves an asymmetric ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a chiral Lewis acid catalyst. This is followed by hydrolysis and reduction to yield the desired product.[3][4]
Reaction Scheme:
-
Asymmetric Ene Reaction: A chiral Lewis acid, such as one derived from (R)- or (S)-1,1'-bi-2-naphthol (BINOL), catalyzes the enantioselective reaction of cyclohexene with a benzoylformate ester. This establishes the chiral center.
-
Hydrolysis and Reduction: The resulting ene adduct is then hydrolyzed to the carboxylic acid and the cyclohexenyl group is reduced to a cyclohexyl group to afford the final product.
Performance Data:
Classical Resolution of Racemic 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid
A more traditional method involves the preparation of the racemic acid followed by resolution with a chiral amine.
Reaction Scheme:
-
Synthesis of Racemic Acid: The racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be synthesized via a Grignard reaction between phenylglyoxylic acid and cyclohexylmagnesium bromide.
-
Diastereomeric Salt Formation: The racemic acid is then treated with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)- or (S)-α-methylbenzylamine), to form diastereomeric salts.
-
Separation and Liberation: These diastereomeric salts, having different solubilities, are separated by fractional crystallization. The desired diastereomer is then treated with a strong acid to liberate the enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Performance Data:
Classical resolution can be highly effective, often yielding the desired enantiomer with >99% e.e. after one or two crystallizations. However, the theoretical maximum yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.
Comparison of Strategies for (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid
| Feature | Asymmetric Synthesis (Ene Reaction) | Classical Resolution |
| Stereocontrol | Introduced in a single step with a chiral catalyst. | Achieved by separation of diastereomers. |
| Theoretical Yield | Can approach 100%. | 50% (without racemization and recycling). |
| Process Steps | Can be a multi-step process (synthesis of starting materials, asymmetric reaction, work-up). | Involves synthesis of the racemate, salt formation, crystallization, and liberation of the free acid. |
| Reagents | Requires a (potentially expensive) chiral catalyst and ligands. | Requires a stoichiometric amount of a chiral resolving agent. |
| Scalability | Can be challenging due to catalyst cost and sensitivity. | Generally well-established and scalable, but can be labor-intensive. |
| Waste | Generates waste from reagents and solvents. | Generates a significant amount of waste, including the unwanted enantiomer. |
Case Study: Synthesis of (S)-Pregabalin - A Chemoenzymatic Approach
Pregabalin, marketed as Lyrica, is an anticonvulsant and anxiolytic drug. Its industrial synthesis has evolved to incorporate highly efficient chemoenzymatic methods.
Chemoenzymatic Synthesis via Nitrilase-Catalyzed Hydrolysis
A modern and efficient route to (S)-pregabalin involves the enantioselective hydrolysis of a dinitrile precursor using a nitrilase enzyme.[5][6]
Reaction Scheme:
-
Enzymatic Hydrolysis: Racemic 3-isobutylsuccinonitrile is subjected to enantioselective hydrolysis by a nitrilase enzyme. The enzyme selectively hydrolyzes one of the nitrile groups of the (S)-enantiomer to a carboxylic acid, forming (S)-3-cyano-5-methylhexanoic acid.
-
Racemization and Recycling: The unreacted (R)-enantiomer of the dinitrile can be racemized and recycled, allowing for a theoretical yield of 100%.
-
Reduction: The resulting (S)-3-cyano-5-methylhexanoic acid is then reduced to (S)-pregabalin.
Performance Data:
This chemoenzymatic process has been shown to be highly efficient, with reports of achieving >99% e.e. for the desired (S)-enantiomer and high overall yields, especially when coupled with racemization and recycling of the unwanted enantiomer.[6] For example, one study reported a conversion of 45.3% with an e.e. of 99.5% for (S)-3-cyano-5-methylhexanoic acid.[6]
Asymmetric Conjugate Addition
An alternative asymmetric synthesis approach involves the organocatalytic conjugate addition of nitromethane to an α,β-unsaturated ester.[7]
Reaction Scheme:
-
Asymmetric Michael Addition: A chiral organocatalyst, such as a diarylprolinol silyl ether, catalyzes the enantioselective addition of nitromethane to an α,β-unsaturated ester.
-
Reduction and Hydrolysis: The resulting nitro ester is then reduced and hydrolyzed to afford pregabalin.
Performance Data:
Organocatalytic routes to pregabalin precursors have demonstrated high enantioselectivities, often in the range of 90-99% e.e. The overall yield is dependent on the efficiency of the multi-step sequence.
Comparison of Strategies for (S)-Pregabalin
| Feature | Chemoenzymatic Synthesis | Asymmetric Conjugate Addition |
| Stereocontrol | Achieved through the high stereoselectivity of a nitrilase enzyme. | Introduced via a chiral organocatalyst. |
| Theoretical Yield | Can approach 100% with racemization and recycling. | Can approach 100%. |
| Process Conditions | Typically mild, aqueous conditions. | Often requires anhydrous organic solvents and low temperatures. |
| Catalyst | A recyclable and often robust enzyme. | A recyclable but potentially sensitive organocatalyst. |
| Scalability | Highly scalable and has been implemented on an industrial scale. | Scalability can be a challenge due to catalyst loading and reaction conditions.[8] |
| Green Chemistry | Generally considered a greener approach due to the use of biocatalysts and aqueous media. | Can be less "green" due to the use of organic solvents. |
Experimental Protocols
Enzymatic Resolution of Racemic Mandelic Acid
This protocol provides a general procedure for the classical resolution of racemic mandelic acid using a chiral amine, followed by liberation of the enantiomerically enriched acid.[8][9][10]
Materials:
-
Racemic mandelic acid
-
(R)-(-)-Phenylglycine methyl ester hydrochloride (or another suitable chiral amine)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
Salt Formation: Dissolve racemic mandelic acid (1.0 eq) and the chiral resolving agent (0.5-1.0 eq) in water with stirring until a clear solution is obtained.
-
Selective Precipitation: Slowly add a solution of NaOH to adjust the pH, inducing the precipitation of one of the diastereomeric salts.
-
Isolation of Diastereomeric Salt: Filter the precipitate and wash with cold water.
-
Liberation of Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water. Acidify the mixture with HCl to a low pH.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched mandelic acid.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation.
Noyori Asymmetric Hydrogenation of a Ketone
This protocol outlines a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst system.[1]
Materials:
-
Ketone substrate
-
[RuCl₂(chiral-BINAP)]₂ catalyst (e.g., (R)- or (S)-BINAP)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In an inert atmosphere, dissolve the Ru-BINAP precatalyst in the chosen solvent.
-
Reaction Setup: In a high-pressure reactor, combine the ketone substrate and the catalyst solution.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm). Heat the reaction to the desired temperature (e.g., 25-80 °C) and stir for the required time (typically several hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by chromatography or distillation.
-
Chiral Analysis: Determine the enantiomeric excess of the chiral alcohol product by chiral GC or HPLC.
Workflow for Noyori asymmetric hydrogenation of a ketone.
Industrial Perspective: L-Menthol and (-)-Oseltamivir
L-Menthol: A Tale of Two Industrial Processes
The large-scale production of L-menthol is dominated by two major players, each employing a distinct and elegant synthetic strategy.
-
The Takasago Process: This process, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a landmark in industrial asymmetric catalysis. It utilizes an asymmetric isomerization of an allylic amine, derived from myrcene, catalyzed by a Rh-BINAP complex to set the key stereocenter. This is followed by cyclization and hydrogenation to afford L-menthol.[11]
-
The Symrise (formerly Haarmann & Reimer) Process: This process starts from m-cresol, which is alkylated to thymol. Hydrogenation of thymol produces a mixture of menthol isomers. The racemic menthol is then resolved via crystallization of the benzoate esters.
Comparison of L-Menthol Syntheses:
| Feature | Takasago Process | Symrise Process |
| Key Chiral Step | Asymmetric Isomerization | Classical Resolution |
| Starting Material | Myrcene (from turpentine) | m-Cresol (from petroleum) |
| Stereocontrol | High enantioselectivity from the outset. | Separation of a racemic mixture. |
| Atom Economy | Generally higher. | Lower due to the resolution step. |
(-)-Oseltamivir (Tamiflu®): The Power of Chiral Pool Synthesis
The industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) is a prime example of chiral pool synthesis. The starting material is shikimic acid, a naturally occurring and enantiomerically pure compound.[7]
Synthetic Strategy:
The synthesis involves a multi-step sequence that transforms shikimic acid into oseltamivir, preserving the stereocenters present in the starting material and introducing new ones with high stereocontrol. While the synthesis is lengthy, the use of a chiral starting material significantly simplifies the challenge of obtaining the desired enantiomer.
Conclusion: Selecting the Optimal Strategy
The choice of a synthetic strategy for a chiral intermediate is a multi-faceted decision that requires careful consideration of various factors. Asymmetric catalysis offers the most elegant and often the most atom-economical approach, but the development and cost of catalysts can be a barrier. Chiral pool synthesis is an excellent option when a suitable and inexpensive chiral starting material is available. Resolution, particularly dynamic kinetic resolution, remains a powerful and practical tool, especially on an industrial scale where processes for racemization and recycling can be efficiently implemented.
As the demand for enantiomerically pure pharmaceuticals continues to grow, so too will the innovation in these synthetic strategies. The increasing adoption of biocatalysis and the development of more robust and cost-effective organo- and transition metal catalysts will undoubtedly continue to shape the future of chiral synthesis, enabling the production of complex and life-saving medicines in a more efficient and sustainable manner.
References
-
Asymmetric Synthesis The Chiral Carbon Pool And - Fvs. (n.d.). Retrieved from [Link]
-
(r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Comparison of organocatalysis with conventional catalysis. - ResearchGate. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. (n.d.). Retrieved from [Link]
-
Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile | Organic Process Research & Development - ACS Publications. (2019, August 28). Retrieved from [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (2021, August 3). Retrieved from [Link]
-
Future Trends in Asymmetric Organo-Metal Combined Catalysis | ACS Central Science. (n.d.). Retrieved from [Link]
-
Process to pregabalin via enantioselective conjugate addition of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]
- US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents. (n.d.).
-
Kinetic Modeling of a Consecutive Enzyme-Catalyzed Enantioselective Reaction in Supercritical Media | ACS Omega - ACS Publications. (2020, October 8). Retrieved from [Link]
-
Deracemisation of Mandelic Acid to Optically Pure Non?Natural L?Phenylglycine via a Redox?Neutral Biocatalytic Cascade. (2010, April 7). Retrieved from [Link]
-
Synthesizing l-Menthol - Symrise. (n.d.). Retrieved from [Link]
-
Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of ( ) - Menthol: Industrial Synthesis Routes and Recent Development | PDF | Catalysis | Hydrogenation - Scribd. (n.d.). Retrieved from [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024, September 5). Retrieved from [Link]
-
Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube. (2021, October 16). Retrieved from [Link]
- US4322548A - Resolution of racemic mandelic acid - Google Patents. (n.d.).
-
High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PubMed Central. (n.d.). Retrieved from [Link]
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin - Univaq. (2021, December 1). Retrieved from [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025, November 10). Retrieved from [Link]
- Asymmetric synthesis of pregabalin - CA2396090C - Google Patents. (n.d.).
-
Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]
-
Asymmetric Synthesis The Chiral Carbon Pool And - . (n.d.). Retrieved from [Link]
-
Enzyme clustering accelerates processing of intermediates through metabolic channeling - Max Wilson Lab. (n.d.). Retrieved from [Link]
-
Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing). (2020, July 1). Retrieved from [Link]
-
Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PubMed. (2023, July 10). Retrieved from [Link]
-
Production of Menthol. (n.d.). Retrieved from [Link]
-
Basics of enzyme kinetics graphs (article) - Khan Academy. (n.d.). Retrieved from [Link]
- US20020182674A1 - Process for the preparation of L-menthol - Google Patents. (n.d.).
- DE60102356T2 - ASYMMETRIC SYNTHESIS OF PREGABALIN - Google Patents. (n.d.).
-
Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization - ACS Publications. (2024, January 31). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. bookpremiumfree.com [bookpremiumfree.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. W3.CSS Template [smakbo.github.io]
- 11. symrise.com [symrise.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
